Vandetanib-d6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHESEBZOYNR-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Vandetanib-d6 in Preclinical Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the critical application of Vandetanib-d6 in the research and development of its parent compound, Vandetanib (B581). Primarily, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Vandetanib in biological matrices. This role is indispensable for robust pharmacokinetic (PK) and bioanalytical studies, ensuring the reliability of data that underpins regulatory submissions and clinical trial design. While this document focuses on this compound, the principles and methodologies are often directly applicable to other deuterated analogs like Vandetanib-d4, which is also used for the same purpose.
Core Application: An Internal Standard for Quantitative Bioanalysis
In quantitative analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample preparation and analysis. This compound, being structurally identical to Vandetanib except for the presence of six deuterium (B1214612) atoms, co-elutes with Vandetanib during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This near-identical physicochemical behavior allows it to effectively normalize for any loss of analyte during extraction, as well as for variations in instrument response, a phenomenon known as the matrix effect. The use of a SIL-IS like this compound is considered the gold standard in bioanalytical method development.
Vandetanib: Mechanism of Action
Vandetanib is a potent, orally active inhibitor of multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1][2][3] Its primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[2][3][4] By inhibiting these kinases, Vandetanib disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are pivotal for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.[1][2]
Signaling Pathways Targeted by Vandetanib
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Quantitative Data
The following tables summarize key quantitative data related to Vandetanib's inhibitory activity and the analytical parameters for its quantification using a deuterated internal standard.
Table 1: Inhibitory Potency of Vandetanib
| Target Kinase | IC50 (nM) |
|---|---|
| VEGFR-2 (KDR) | 40[4] |
| VEGFR-3 (FLT4) | 110[4] |
| EGFR (HER1) | 500[4] |
| RET | 130[4] |
Table 2: Bioanalytical Method Parameters for Vandetanib Quantification Method using Vandetanib-d4 as an internal standard, principles are applicable to this compound.
| Parameter | Value |
|---|---|
| Linearity Range (Human Plasma) | 5 - 500 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 2.48 ng/mL (in human plasma)[5] |
| Intra-day Precision (%RSD) | 0.66 - 2.66%[5] |
| Inter-day Precision (%RSD) | 0.97 - 3.08% (in RLMs)[5] |
| Intra-day Accuracy | 95.05 - 99.17%[5] |
| Inter-day Accuracy | 95.8 - 100.09% (in RLMs)[5] |
| Retention Time | ~1.60 min[6] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Vandetanib in a biological matrix using a deuterated internal standard.
Workflow for Bioanalytical Method
Caption: A typical workflow for the quantification of Vandetanib.
Detailed Methodologies
1. Sample Preparation (Liquid-Liquid Extraction) [6]
-
To 100 µL of the biological sample (e.g., human plasma) in a microcentrifuge tube, add a known concentration of this compound internal standard solution.
-
Add 500 µL of an appropriate organic solvent (e.g., tert-butyl methyl ether with 0.1% ammonium (B1175870) hydroxide).
-
Vortex the mixture for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
2. Chromatographic Conditions [5][6]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Kinetex C18, 2.6 μm, 50 mm × 2.1 mm).
-
Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.1-5.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 0.11 - 0.25 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection [6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
This compound (extrapolated from d4): m/z 481.1 → 118.2 (Note: The exact transition for d6 would need to be empirically determined, but would be based on a +6 Da shift. The transition for Vandetanib-d4 is m/z 479.1 → 116.2).
-
Conclusion
This compound is a vital research tool that enables the precise and accurate quantification of Vandetanib in complex biological samples. Its use as an internal standard is fundamental to the integrity of pharmacokinetic and bioanalytical data, which are essential for the continued development and clinical application of Vandetanib as a targeted cancer therapy. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 3. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Vandetanib-d6: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Vandetanib-d6, a deuterated analog of the multi-kinase inhibitor Vandetanib. This document is intended for professionals in research and drug development who require detailed technical information for analytical and pharmacokinetic studies.
Core Chemical Properties
This compound is the stable isotope-labeled version of Vandetanib, where six hydrogen atoms have been replaced by deuterium (B1214612). This labeling makes it an ideal internal standard for the quantification of Vandetanib in biological matrices using mass spectrometry-based assays.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | References |
| CAS Number | 1174683-49-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₂H₁₈D₆BrFN₄O₂ | [1][4][5] |
| Molecular Weight | 481.40 g/mol | [1][6] |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine | [1][5][6] |
| Synonyms | ZD6474-d6 | [2] |
| Physical Form | Solid | [3] |
| Solubility | Soluble in DMSO, Methanol, and THF. | [3][6] |
| Storage | Store at -20°C. | [3] |
| Purity (Deuterated) | ≥99% deuterated forms (d₁-d₆). | [6] |
Chemical Structure
The chemical structure of this compound is identical to that of Vandetanib, with the exception of deuterium substitution at the methoxy (B1213986) and N-methyl piperidinyl groups. This substitution provides a distinct mass difference for mass spectrometric detection without significantly altering the chemical behavior.
Caption: 2D Chemical Structure of this compound.
Mechanism of Action of Parent Compound: Vandetanib
Vandetanib is a potent, orally active inhibitor of multiple receptor tyrosine kinases (RTKs).[2] Its primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[7][8][9] By inhibiting these pathways, Vandetanib effectively disrupts key processes involved in tumor growth and survival:
-
VEGFR Inhibition: Blocks angiogenesis, the formation of new blood vessels, thereby limiting the tumor's supply of oxygen and nutrients.[7][8]
-
EGFR Inhibition: Disrupts signaling pathways such as PI3K/AKT and MAPK, which are critical for tumor cell proliferation and survival.[7][8]
-
RET Inhibition: Particularly significant in medullary thyroid carcinoma (MTC), where RET mutations are a key oncogenic driver.[7][8]
The multi-targeted nature of Vandetanib allows it to exert a synergistic antitumor effect by simultaneously suppressing tumor cell proliferation, inducing apoptosis (programmed cell death), and impeding the supportive tumor microenvironment.[7]
Caption: Vandetanib's multi-targeted inhibition of key signaling pathways.
Experimental Protocols
The synthesis of Vandetanib is a multi-step process. While various routes have been published, a common approach involves the construction of the quinazoline core followed by the addition of the side chains.[10][11]
-
Quinazoline Core Formation: Synthesis typically starts from substituted anthranilic acid derivatives, which undergo cyclization to form the quinazolinone ring system.[12]
-
Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using a chlorinating agent, creating a reactive intermediate.[11][12]
-
Side-Chain Addition (Anilino Group): The 4-chloroquinazoline (B184009) is reacted with 4-bromo-2-fluoroaniline (B1266173) to attach the anilino side chain.
-
Side-Chain Addition (Piperidinyl Methoxy Group): The final side chain is introduced at the 7-position.
-
Final Methylation: If an unprotected piperidine (B6355638) precursor is used, the synthesis concludes with the N-methylation of the piperidine ring.[12]
For this compound, deuterated intermediates, specifically (methoxy-d3) and (1-(methyl-d3)piperidin-4-yl)methanol, are used in the appropriate steps to introduce the deuterium labels.
This compound is primarily used as an internal standard (IS) for the accurate quantification of Vandetanib in biological samples (e.g., plasma, serum) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: A known concentration of this compound (the IS) is spiked into the biological sample. Both the analyte (Vandetanib) and the IS are then extracted from the matrix, commonly via protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A suitable column and mobile phase are used to chromatographically separate Vandetanib and this compound from other matrix components.
-
MS/MS Detection: The column effluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both Vandetanib and this compound (Multiple Reaction Monitoring - MRM).
-
Quantification: Because the IS is added at the beginning, it experiences the same processing and potential variations as the analyte. The concentration of Vandetanib in the original sample is determined by calculating the peak area ratio of the analyte to the IS and comparing this ratio to a standard curve prepared with known concentrations of Vandetanib.
Caption: A typical bioanalytical workflow using this compound as an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1174683-49-8 [chemicalbook.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Vandetanib D6 | CAS No- 1174683-49-8 | Simson Pharma Limited [simsonpharma.com]
- 6. caymanchem.com [caymanchem.com]
- 7. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. go.drugbank.com [go.drugbank.com]
- 10. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Dual Utility of Deuterium Labeling in Vandetanib: From Bioanalytical Precision to Potential Pharmacokinetic Enhancement
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Deuterium (B1214612) labeling of the multi-kinase inhibitor Vandetanib (B581), resulting in Vandetanib-d6, serves two distinct and critical purposes in pharmaceutical research and development. The primary and well-documented application is its use as a stable isotope-labeled internal standard for highly accurate and precise bioanalysis. A second, theoretical application lies in the potential modification of Vandetanib's pharmacokinetic profile by leveraging the kinetic isotope effect to slow metabolic degradation. This technical guide provides an in-depth exploration of these two roles, complete with experimental protocols, quantitative data, and pathway visualizations.
This compound as a Gold-Standard Internal Standard in Bioanalysis
In the quantitative analysis of Vandetanib in biological matrices, such as plasma and cerebrospinal fluid, its deuterated analogue, this compound, is widely employed as an internal standard. This is particularly crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for bioanalytical quantification.[1][2][3]
The rationale for using a stable isotope-labeled internal standard is its near-identical physicochemical properties to the analyte of interest. This compound and Vandetanib exhibit similar extraction recovery, chromatographic retention times, and ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the six deuterium atoms, they are distinguishable by the mass spectrometer. This allows this compound to effectively compensate for variability introduced during sample preparation and analysis, including extraction losses, matrix effects, and instrument fluctuations, thereby ensuring the highest accuracy and precision in quantifying Vandetanib concentrations.[1][2][3]
Quantitative Performance of Bioanalytical Methods
The use of a deuterated internal standard significantly enhances the performance of bioanalytical methods for Vandetanib. The following tables summarize the quantitative performance of a validated LC-MS/MS method using a deuterated internal standard.
Table 1: Performance of a Validated LC-MS/MS Method for Vandetanib in Human Plasma using a Deuterated Internal Standard [4][5]
| Parameter | Performance |
| Linearity Range | 1.0 - 3,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.992 |
| Accuracy | 104.0% - 108.5% |
| Precision (%CV) | ≤ 5.9% |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Mean Recovery | > 80% |
Table 2: Performance of a Validated LC-MS/MS Method for Vandetanib in Human Cerebrospinal Fluid (CSF) using a Deuterated Internal Standard [4][5]
| Parameter | Performance |
| Linearity Range | 0.25 - 50 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.990 |
| Accuracy | 95.0% - 98.5% |
| Precision (%CV) | ≤ 8.8% |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Mean Recovery | > 80% |
Experimental Protocol: LC-MS/MS Quantification of Vandetanib
The following is a representative protocol for the quantification of Vandetanib in human plasma using Vandetanib-d4 as an internal standard.
Sample Preparation (Liquid-Liquid Extraction) [1][3][4]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Vandetanib-d4 internal standard working solution (e.g., 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether containing 0.1% ammonium (B1175870) hydroxide.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions [4][6][7]
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v), pH 5.0
-
Flow Rate: 0.11 mL/min
-
Column Temperature: Ambient
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive ion mode
-
Monitored Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
Vandetanib-d4: m/z 479.1 → 116.2
-
Caption: Experimental workflow for the quantification of Vandetanib in human plasma using Vandetanib-d4 as an internal standard.
Theoretical Application: Altering Pharmacokinetics via the Kinetic Isotope Effect
The second purpose of deuterium labeling in drug development is to intentionally alter the pharmacokinetic properties of a drug through the kinetic isotope effect.[8][9] The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, the cleavage of a C-D bond during metabolic processes is slower than the cleavage of a C-H bond. By strategically replacing hydrogen atoms with deuterium at the sites of metabolic attack on a drug molecule, it is possible to slow down its metabolism. This can lead to several potential benefits, including:
-
Increased drug exposure (higher AUC)
-
Longer half-life (t½)
-
Reduced formation of potentially toxic metabolites
-
Lower or less frequent dosing
Vandetanib Metabolism and Potential for Deuteration
The metabolism of Vandetanib is primarily carried out by two enzyme systems:
-
Cytochrome P450 3A4 (CYP3A4): This enzyme is responsible for the N-demethylation of Vandetanib to its active metabolite, N-desmethylvandetanib.[10][11][12]
-
Flavin-containing monooxygenases (FMO1 and FMO3): These enzymes catalyze the N-oxidation of Vandetanib to form vandetanib N-oxide.[10][11][12]
Caption: Major metabolic pathways of Vandetanib.
Based on these metabolic pathways, strategic deuteration of the N-methyl group could potentially slow down its removal by CYP3A4, thereby increasing the half-life of the parent drug and altering the ratio of parent drug to its N-desmethyl metabolite.
Current Status of Research
While the theoretical basis for using deuterium labeling to alter Vandetanib's pharmacokinetics is sound, a review of the published scientific literature reveals a lack of studies that have specifically synthesized and evaluated such a deuterated analog of Vandetanib for this purpose. The existing research on deuterated Vandetanib (Vandetanib-d4 and this compound) is predominantly focused on its application as an internal standard in bioanalytical methods. For instance, in Vandetanib-d4, the deuterium atoms are located on the piperidine (B6355638) ring, which is not a primary site of metabolism, thus minimizing any significant in vivo kinetic isotope effect.[13]
Therefore, while the potential to enhance Vandetanib's pharmacokinetic profile through deuterium labeling exists, further research, including the synthesis of Vandetanib deuterated at the N-methyl position and subsequent in vitro and in vivo pharmacokinetic studies, would be necessary to validate this application.
Vandetanib's Mechanism of Action
Vandetanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Epidermal Growth Factor Receptor (EGFR)
-
REarranged during Transfection (RET) proto-oncogene
By inhibiting these kinases, Vandetanib blocks downstream signaling pathways, leading to a reduction in tumor vascularization and inhibition of tumor cell proliferation and survival.[12][14]
Caption: Simplified signaling pathway illustrating Vandetanib's mechanism of action.
Conclusion
The use of deuterium-labeled Vandetanib, specifically this compound, is well-established and indispensable for the accurate and precise quantification of the drug in biological samples, serving as a robust internal standard in bioanalytical assays. The potential to modify Vandetanib's pharmacokinetic properties through the kinetic isotope effect by deuterating its metabolic hot spots presents an intriguing avenue for future drug development. However, dedicated research is required to synthesize and evaluate such analogs to determine if this theoretical benefit can be translated into a tangible clinical advantage. This technical guide provides a comprehensive overview of the current, validated applications of deuterated Vandetanib and highlights a potential area for future investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. benchchem.com [benchchem.com]
- 14. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
Vandetanib-d6 as an Internal Standard: A Technical Guide to Its Mechanism of Action and Application in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles and practical applications of Vandetanib-d6 as an internal standard in the quantitative analysis of the multi-kinase inhibitor, Vandetanib (B581). The document details the mechanism of action that makes deuterated analogs the gold standard for mass spectrometry-based bioanalysis, provides a compilation of performance data from various studies, and outlines detailed experimental protocols.
The Core Principle: Mechanism of Action of a Deuterated Internal Standard
Vandetanib is a potent tyrosine kinase inhibitor targeting key pathways in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Accurate quantification of Vandetanib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle behind its efficacy lies in the near-identical physicochemical properties of the deuterated and non-deuterated analyte.[2] this compound and Vandetanib exhibit analogous behavior during sample preparation (e.g., extraction recovery), chromatographic separation (retention time), and ionization in the mass spectrometer's source.[2]
However, due to the mass difference imparted by the six deuterium (B1214612) atoms, this compound is distinguishable from Vandetanib by the mass spectrometer. This mass difference allows this compound to serve as a reliable comparator, effectively compensating for variations and inconsistencies that can occur throughout the analytical workflow, including:
-
Extraction Efficiency: Losses during sample preparation steps like liquid-liquid extraction or protein precipitation will affect both the analyte and the internal standard to the same extent.
-
Matrix Effects: Co-eluting endogenous components in the biological matrix can enhance or suppress the ionization of the analyte. Since this compound co-elutes and has the same ionization characteristics as Vandetanib, it experiences the same matrix effects, allowing for accurate correction.
-
Instrumental Variability: Fluctuations in injection volume or detector response are normalized by referencing the analyte's signal to that of the internal standard.
In essence, the ratio of the analyte's response to the internal standard's response remains constant even if the absolute signals vary, leading to highly accurate and precise quantification.
Vandetanib Signaling Pathway
Vandetanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cell proliferation and angiogenesis.
Quantitative Data Summary
The following tables summarize the performance characteristics of validated LC-MS/MS methods for Vandetanib quantification using a deuterated internal standard in various biological matrices.
Table 1: Vandetanib Quantification in Human Plasma
| Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Internal Standard | Reference |
| 1.0 - 3000 | 104.0 - 108.5 | ≤ 5.9 | ~80 | [(13)C,d3]-Vandetanib | [3] |
| 5 - 500 | 95.05 - 99.17 | 0.66 - 2.66 | 99.14 ± 2.04 | Not Specified | [4][5] |
| 100 - 5000 | Not Specified | Not Specified | 95.0 - 106.0 | Not Specified | [6] |
Table 2: Vandetanib Quantification in Other Biological Matrices
| Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Internal Standard | Reference |
| Human Cerebrospinal Fluid | 0.25 - 50 | 95.0 - 98.5 | ≤ 8.8 | ~80 | [(13)C,d3]-Vandetanib | [3] |
| Rat Liver Microsomes | 5 - 500 | 95.8 - 100.09 | 0.97 - 3.08 | 99.68 ± 2.03 | Not Specified | [4][5] |
Table 3: Stability of Vandetanib in Human Plasma and Cerebrospinal Fluid
| Matrix | Storage Condition | Duration | Stability (% Change) | Reference |
| Human Plasma | Room Temperature (25°C) | 24 hours | < 10% | [7] |
| Human Plasma | 4°C | 24 hours | < 10% | [7] |
| Human Plasma | -80°C | 90 days | < 10% | [7] |
| Cerebrospinal Fluid | Room Temperature (25°C) | 24 hours | < 10% | [7] |
| Cerebrospinal Fluid | 4°C | 24 hours | < 10% | [7] |
| Cerebrospinal Fluid | -80°C | 90 days | < 10% | [7] |
Experimental Protocols
This section provides detailed methodologies for the quantification of Vandetanib in biological matrices using this compound as an internal standard.
Experimental Workflow
The general workflow for the bioanalysis of Vandetanib using a deuterated internal standard is depicted below.
Protocol 1: Liquid-Liquid Extraction (LLE) for Human Plasma and CSF
This protocol is adapted from a validated method for the determination of Vandetanib in human plasma and cerebrospinal fluid.[3][7]
Materials and Reagents:
-
Vandetanib reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
tert-Butyl methyl ether
-
Ammonium hydroxide
-
Drug-free human plasma and CSF
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or CSF in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
-
Extraction:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for analysis.
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)
-
Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0
-
Flow Rate: 0.11 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 5 µL
-
MS System: API 3200 LC-MS/MS or equivalent with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Monitored Transitions (m/z):
-
Vandetanib: 475.1 → 112.1
-
This compound: 479.1 → 116.2 (assuming d4 for this specific transition)
-
Protocol 2: Protein Precipitation (PPT) for Human Plasma
This protocol is a general procedure for sample clean-up via protein precipitation.
Materials and Reagents:
-
Vandetanib reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile or methanol
-
Drug-free human plasma
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase for further concentration.
-
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of Vandetanib in various biological matrices. Its mechanism of action, rooted in the near-identical physicochemical properties to the parent drug, allows for effective compensation of analytical variability. The detailed protocols and compiled performance data in this guide offer a comprehensive resource for researchers and drug development professionals to implement reliable bioanalytical methods, ultimately facilitating a deeper understanding of the pharmacokinetics and clinical efficacy of Vandetanib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
physical and molecular properties of Vandetanib-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib (B581) is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in cancer therapy by targeting key signaling pathways involved in tumor growth and angiogenesis. Its deuterated analog, Vandetanib-d6, serves as an essential tool in bioanalytical and pharmacokinetic (PK) studies, providing a stable internal standard for accurate quantification. This technical guide provides an in-depth overview of the physical and molecular properties of this compound, its mechanism of action, and detailed experimental protocols.
Physical and Molecular Properties
This compound is a deuterium-labeled version of Vandetanib. The substitution of hydrogen with deuterium (B1214612) atoms results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.
Table 1: Physical and Chemical Properties of Vandetanib and this compound
| Property | Vandetanib | This compound | Reference(s) |
| Chemical Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine | N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine | [1] |
| Molecular Formula | C₂₂H₂₄BrFN₄O₂ | C₂₂H₁₈D₆BrFN₄O₂ | [1] |
| Molecular Weight | 475.36 g/mol | 481.40 g/mol | [1] |
| CAS Number | 443913-73-3 | 1174683-49-8 | [1] |
| Appearance | Solid | Solid | - |
| Solubility | Soluble in DMSO and ethanol. | Soluble in DMSO. | [2] |
| LogP | 5.0 | Not explicitly available, but expected to be very similar to Vandetanib. | [3] |
Mechanism of Action
Vandetanib exerts its anti-tumor activity by inhibiting multiple receptor tyrosine kinases (RTKs), primarily:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, its activation leads to increased cell proliferation, survival, and metastasis.
-
REarranged during Transfection (RET) Proto-Oncogene: A driver of certain types of thyroid cancer.[4]
By blocking the ATP-binding sites of these kinases, Vandetanib inhibits their phosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Vandetanib vs. Vandetanib-d6 Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the use of Vandetanib-d6 as an internal standard for the quantitative determination of Vandetanib (B581) in biological matrices by mass spectrometry. This document outlines the core principles of this bioanalytical method, including detailed experimental protocols, comparative quantitative data, and visualizations of the relevant biological pathways and analytical workflows.
Introduction to Vandetanib and the Role of a Deuterated Internal Standard
Vandetanib is a potent, orally active inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] It primarily targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene.[2][4] By inhibiting these key signaling pathways, Vandetanib can effectively block tumor angiogenesis and cell proliferation.[1][5]
Accurate quantification of Vandetanib in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[4][8] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[7][9] this compound has nearly identical physicochemical properties to Vandetanib, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variability and improving the accuracy and precision of the measurement.[9]
Mechanism of Action: Vandetanib's Impact on Cellular Signaling
Vandetanib exerts its anti-cancer effects by simultaneously inhibiting several critical signaling pathways involved in tumor growth and angiogenesis.[1][2]
-
VEGFR Inhibition: By targeting VEGFR, Vandetanib blocks the signaling cascade initiated by VEGF, a key promoter of angiogenesis. This leads to a reduction in the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][10]
-
EGFR Inhibition: Vandetanib also inhibits EGFR, a receptor often overexpressed in various cancers. This blockade disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.[1][2]
-
RET Inhibition: The inhibition of the RET proto-oncogene is particularly relevant in the context of medullary thyroid carcinoma, where RET mutations are common.[2][11]
The multi-targeted nature of Vandetanib allows for a synergistic antitumor effect by concurrently suppressing tumor cell growth, inducing apoptosis, and impeding the development of a supportive tumor microenvironment.[2]
Quantitative Data: Mass Spectrometry Parameters
The following tables summarize the key quantitative parameters for the analysis of Vandetanib and this compound by LC-MS/MS. The data is compiled from various validated methods and demonstrates the performance characteristics of using a deuterated internal standard.
Table 1: Mass Spectrometry Transitions for Vandetanib and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Vandetanib | 475.1 | 112.1 | [8][12] |
| This compound | 479.1 | 116.2 | [8] |
Table 2: Performance Characteristics of Vandetanib Quantification using this compound Internal Standard in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 3,000 ng/mL | [8][13] |
| Correlation Coefficient (r²) | ≥ 0.992 | [8][13] |
| Within-Day Precision (%RSD) | ≤ 5.9% | [8] |
| Between-Day Precision (%RSD) | ≤ 5.9% | [8] |
| Within-Day Accuracy | 104.0 - 108.5% | [8] |
| Between-Day Accuracy | 104.0 - 108.0% | [8][13] |
| Mean Recovery | ~80% | [8][13] |
Table 3: Performance Characteristics of Vandetanib Quantification using this compound Internal Standard in Human Cerebrospinal Fluid (CSF)
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 50 ng/mL | [8][14] |
| Correlation Coefficient (r²) | ≥ 0.990 | [8][14] |
| Within-Day Precision (%RSD) | ≤ 8.8% | [8][14] |
| Between-Day Precision (%RSD) | ≤ 8.8% | [8][14] |
| Within-Day Accuracy | 95.0 - 98.5% | [8][14] |
| Between-Day Accuracy | 95.0 - 98.5% | [8][14] |
Experimental Protocols
This section provides a detailed methodology for the quantification of Vandetanib in biological matrices using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of the biological matrix (e.g., plasma, CSF) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).[7]
-
Add 500 µL of tert-butyl methyl ether containing 0.1% ammonium (B1175870) hydroxide.[7]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[9]
-
Centrifuge the sample at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.[9]
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.[7]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[9]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography system capable of delivering a stable isocratic flow.[14]
-
Column: Kinetex C18 column (2.6 μm, 50 mm × 2.1 mm) or equivalent.[8]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0.[7][8]
-
Injection Volume: 5 µL.[15]
-
Column Temperature: Ambient.[8]
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions specified in Table 1.[8]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Vandetanib in various biological matrices. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure accurate compensation for variations in sample processing and instrument response. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement this essential bioanalytical technique in their studies, ultimately contributing to a better understanding of Vandetanib's pharmacology and its effective clinical application.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 3. Vandetanib - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. oncolink.org [oncolink.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Vandetanib-d6 for Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Vandetanib-d6 and its critical role as an internal standard in the quantitative analysis of Vandetanib. The document details the methodologies for assessing isotopic purity, presents typical quantitative data, and outlines the relevant biological pathways of Vandetanib.
Introduction to Vandetanib and the Role of Isotopic Labeling
Vandetanib is a potent, orally available tyrosine kinase inhibitor that targets several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene. By inhibiting these kinases, Vandetanib disrupts downstream signaling cascades, leading to reduced tumor vascularization and inhibition of cancer cell growth.
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accurate and precise quantification of an analyte. This compound, in which six hydrogen atoms have been replaced by deuterium (B1214612), is an ideal internal standard for Vandetanib. Its near-identical physicochemical properties to the unlabeled analyte ensure it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows it to compensate for variations during sample preparation and analysis, thereby improving the reliability of quantitative results. The isotopic purity of this compound is a critical quality attribute, as the presence of unlabeled Vandetanib (d0) or partially deuterated isotopologues can interfere with the accurate measurement of the analyte.
Quantitative Data Summary
The following tables summarize the key quality and performance metrics for this compound when used in quantitative analysis.
Table 1: Representative Quality Specifications for this compound
This table outlines the typical quality control specifications for a batch of this compound reference standard.
| Test | Method | Specification | Representative Result |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Identity | ¹H-NMR | Conforms to Structure | Conforms |
| Identity | Mass Spectrometry (ESI+) | Conforms to Molecular Weight (481.39 g/mol ) | Conforms |
| Chemical Purity (HPLC) | RP-HPLC (UV, 254 nm) | ≥ 98.0% | 99.7% |
| Isotopic Purity (d6) | High-Resolution Mass Spectrometry (HRMS) | ≥ 98% Deuterated Forms (d1-d6) | 99.6% |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |
| Residual Solvents | ¹H-NMR / GC-MS | Meets USP <467> Limits | Conforms |
Table 2: Representative Isotopologue Distribution of this compound by HRMS
The isotopic purity is a measure of the percentage of molecules that contain the desired number of deuterium atoms. The distribution of isotopologues (molecules with different numbers of deuterium atoms) is a critical parameter.
| Isotopologue | Description | Representative Relative Abundance (%) |
| d0 | Unlabeled Vandetanib | < 0.1 |
| d1 | Vandetanib with 1 Deuterium | < 0.1 |
| d2 | Vandetanib with 2 Deuterium | 0.1 |
| d3 | Vandetanib with 3 Deuterium | 0.2 |
| d4 | Vandetanib with 4 Deuterium | 0.5 |
| d5 | Vandetanib with 5 Deuterium | 2.5 |
| d6 | Fully Deuterated Vandetanib | 96.6 |
| Total Deuterated (d1-d6) | > 99.9% | |
| Isotopic Enrichment (at d6) | 99.6% |
Note: Data is representative and may vary between batches. The isotopic enrichment is calculated as the percentage of the d6 peak area relative to the sum of all isotopologue peak areas.
Table 3: Performance of LC-MS/MS Method for Vandetanib Quantification using a Deuterated Internal Standard
This table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Vandetanib in human plasma.
| Parameter | Result |
| Linearity Range | 1.0 - 3000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Mean Recovery | > 80% |
Vandetanib Signaling Pathways
Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases that are crucial for tumor cell proliferation and angiogenesis.
Vandetanib: A Technical Guide to Inhibitory Activity and Molecular Targets
A Note on Vandetanib-d6: this compound is the deuterated form of Vandetanib (B581). In drug development and clinical pharmacology, deuterated compounds are frequently utilized as internal standards for analytical methods like mass spectrometry. This is due to their mass difference, which allows for precise quantification of the non-deuterated, active drug. The biological inhibitory activity and molecular targets of this compound are considered identical to those of Vandetanib. Therefore, this guide will focus on the extensive research and data available for Vandetanib.
Executive Summary
Vandetanib is a potent, orally available small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, proliferation, and angiogenesis.[1][2] It is approved for the treatment of symptomatic or progressive medullary thyroid cancer.[1][3] This document provides a comprehensive technical overview of Vandetanib's inhibitory profile, its primary molecular targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Quantitative Inhibitory Activity
The inhibitory potency of Vandetanib has been quantified through both cell-free biochemical assays and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
Cell-Free Kinase Inhibition
Vandetanib demonstrates potent inhibition of key tyrosine kinases involved in oncogenesis. The IC50 values from recombinant enzyme assays are presented in Table 1.
| Target Kinase | IC50 (nM) |
| VEGFR2 (KDR) | 40 |
| VEGFR3 (Flt-4) | 110 |
| RET | 130 |
| EGFR | 500 |
| PDGFRβ | 1100 |
| Flt1 | >1100 |
| Tie-2 | 3600 |
| FGFR1 | >3600 |
| MEK, CDK2, c-Kit, erbB2, FAK, PDK1, Akt, IGF-1R | >10000 |
| Table 1: Vandetanib IC50 values against a panel of purified receptor tyrosine kinases. Data compiled from multiple sources.[1][4][5][6] |
Cell-Based Proliferation Inhibition
The anti-proliferative effects of Vandetanib have been evaluated in various human cancer cell lines. Table 2 summarizes the IC50 values for cell growth inhibition.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-9 | Non-small cell lung | 0.09 |
| HUVEC (VEGF-stimulated) | Endothelial | 0.06 |
| HUVEC (EGF-stimulated) | Endothelial | 0.17 |
| A549 | Lung carcinoma | 2.7 |
| Calu-6 | Lung carcinoma | 13.5 |
| PC3 | Prostate cancer | 13.3 |
| PC3R | Prostate cancer | 11.5 |
| Hepatocellular Carcinoma (HCC) cell lines | Liver Cancer | 2.7 - 83 |
| Intrahepatic Cholangiocarcinoma (ICC) cell lines | Bile Duct Cancer | 2.7 - 83 |
| Table 2: Vandetanib IC50 values for inhibition of proliferation in various cell lines.[4][7] |
Molecular Targets and Signaling Pathways
Vandetanib exerts its anti-tumor effects by simultaneously targeting multiple critical signaling pathways involved in tumor angiogenesis and cell proliferation.[8] The primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][7][9]
VEGFR Signaling Pathway
Vandetanib potently inhibits VEGFR2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] By blocking VEGFR2, Vandetanib inhibits the proliferation and migration of endothelial cells, leading to a reduction in tumor vascularization.[9]
EGFR Signaling Pathway
EGFR is frequently overexpressed in various solid tumors, and its activation leads to increased cell proliferation, survival, and metastasis.[5][9] Vandetanib inhibits EGFR, thereby blocking downstream signaling cascades such as the MAPK and PI3K/Akt pathways.[7][9]
RET Signaling Pathway
Mutations in the RET proto-oncogene are a hallmark of hereditary medullary thyroid carcinoma.[5] Vandetanib's ability to inhibit RET kinase activity is central to its therapeutic efficacy in this disease.[7][9]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of Vandetanib.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of Vandetanib on the enzymatic activity of purified kinases.
Objective: To determine the IC50 value of Vandetanib against specific tyrosine kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., VEGFR2, EGFR, RET)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Vandetanib stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
Plate reader
Procedure:
-
Prepare serial dilutions of Vandetanib in assay buffer.
-
Add the kinase enzyme, substrate, and Vandetanib dilutions to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each Vandetanib concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the Vandetanib concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the effect of Vandetanib on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of Vandetanib for inhibiting the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vandetanib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Vandetanib in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Vandetanib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each Vandetanib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the Vandetanib concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Western blotting is used to detect the levels of specific proteins in cell lysates and to assess the phosphorylation status of signaling molecules, thereby confirming the mechanism of action of Vandetanib.
Objective: To determine the effect of Vandetanib on the phosphorylation of its target kinases (e.g., EGFR, VEGFR2) and downstream signaling proteins (e.g., Akt, ERK).
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the total and phosphorylated forms of the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with Vandetanib at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-EGFR).
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the target protein.
References
- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. go.drugbank.com [go.drugbank.com]
Vandetanib-d6 supplier and quality specifications
For Immediate Release
This technical guide provides an in-depth overview of Vandetanib-d6, a deuterated analog of the multi-kinase inhibitor Vandetanib. Designed for researchers, scientists, and drug development professionals, this document details available suppliers, critical quality specifications, and comprehensive experimental protocols for the analysis of this compound. Furthermore, it visually elucidates the key signaling pathways affected by Vandetanib.
This compound: Suppliers and Quality Specifications
This compound is utilized as an internal standard in pharmacokinetic and metabolic studies to improve the accuracy of analytical methods such as mass spectrometry and liquid chromatography.[1] Several commercial suppliers offer this stable isotope-labeled compound. While specific batch characteristics may vary, the following table summarizes typical quality specifications provided by various suppliers. Researchers are advised to always consult the Certificate of Analysis (CoA) accompanying a specific lot for precise data.
| Supplier | Purity Specification | Isotopic Enrichment | Other Specifications |
| Veeprho | Information available upon request | Information available upon request | Provides a Certificate of Analysis. |
| Cayman Chemical | ≥98% | Information available upon request | Provides a Certificate of Analysis. |
| Clearsynth | High quality, accompanied by CoA[2] | Information available upon request | Used as an analytical standard for HPLC.[2] |
| Simson Pharma | Best quality, accompanied by CoA[3][4] | Information available upon request | Available for custom synthesis.[4] |
| SynZeal | Detailed characterization data provided[5] | Information available upon request | Used for analytical method development and validation.[5] |
Experimental Protocols
Accurate characterization of this compound is crucial for its application in research. The following sections detail standardized methodologies for determining chemical purity and isotopic enrichment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a common method for assessing the purity of this compound. This technique separates the active compound from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Methanol (B129727) (HPLC grade)
Procedure:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile, water, and orthophosphoric acid in a ratio of 90:8:2 (v/v/v).[6] Alternatively, 100% methanol can be used.[7]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50-200 ppm.[6]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The retention time for Vandetanib is approximately 3.326 minutes under the specified acetonitrile/water/orthophosphoric acid mobile phase conditions.[6]
-
Calculation of Purity: The purity of the this compound sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Isotopic Enrichment Determination by Mass Spectrometry
Mass spectrometry is the primary method for determining the isotopic enrichment of deuterated compounds like this compound.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Mass Spectrometric Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS/MS system.
-
Acquire the mass spectrum in full scan mode.
-
-
Data Analysis:
-
Identify the molecular ion peaks for both the deuterated (this compound) and the non-deuterated (Vandetanib) forms.
-
The isotopic enrichment is calculated by comparing the intensity of the ion corresponding to this compound to the sum of the intensities of the ions for both the deuterated and non-deuterated species.
-
Signaling Pathways and Experimental Workflows
Vandetanib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[8] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the RET (Rearranged during Transfection) proto-oncogene.[8][9] By inhibiting these pathways, Vandetanib can suppress tumor cell proliferation and reduce the blood supply to the tumor.[8]
Below are diagrams illustrating the signaling pathway of Vandetanib and a typical experimental workflow for its quality control.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Caption: Quality control workflow for this compound analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Vandetanib D6 | CAS No- 1174683-49-8 | Simson Pharma Limited [simsonpharma.com]
- 4. Vandetanib | CAS No- 443913-73-3 | Simson Pharma Limited [simsonpharma.com]
- 5. Vandetanib Impurity 1 | 338992-20-4 | SynZeal [synzeal.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. saspublishers.com [saspublishers.com]
- 8. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Note: Quantification of Vandetanib in Biological Matrices using Vandetanib-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Vandetanib (B581) in biological matrices, such as human plasma and cerebrospinal fluid (CSF), using a stable isotope-labeled internal standard, Vandetanib-d6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative bioanalysis, as it co-elutes with the analyte, compensating for variability in sample preparation, injection volume, and matrix effects.[1][2] This method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research.
Introduction
Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4][5] By inhibiting these pathways, Vandetanib can suppress tumor cell proliferation and survival.[3][6] Accurate and precise quantification of Vandetanib in biological samples is crucial for pharmacokinetic analysis and for establishing relationships between drug exposure and clinical response or toxicity.[7][8]
LC-MS/MS is a powerful analytical technique for the quantification of drugs in complex biological matrices due to its high sensitivity and specificity.[9] The use of a stable isotope-labeled internal standard, such as this compound, is essential for a robust bioanalytical method.[2] Deuterated internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby correcting for potential analytical errors.[1][2]
This document outlines a validated LC-MS/MS method for the determination of Vandetanib in human plasma and CSF, utilizing this compound as the internal standard.
Signaling Pathway of Vandetanib
Vandetanib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases. It binds to the ATP-binding site of EGFR, VEGFR, and RET, which prevents their phosphorylation and subsequent activation.[3] This blockade disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis.[3][6] The inhibition of these pathways ultimately leads to a reduction in tumor growth and can induce apoptosis (programmed cell death).[6]
Experimental Protocols
Materials and Reagents
-
Vandetanib analytical standard
-
This compound internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
tert-Butyl methyl ether
-
Human plasma (with anticoagulant)
-
Cerebrospinal fluid (CSF)
-
Ultrapure water
Stock and Working Solutions
-
Stock Solutions (1.0 mg/mL): Prepare by dissolving Vandetanib and this compound in methanol. Store at -80°C.
-
Working Stock Solutions: Prepare by diluting the stock solutions with 80% methanol in water (v/v) to appropriate concentrations for calibration standards and quality controls.[10]
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for both plasma and CSF samples.[10]
-
Pipette 100 µL of the plasma or CSF sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[10][11]
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Experimental Workflow
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | API-3200 LC-MS/MS or equivalent[4] |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[4][10][11] |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0)[4][10][11] |
| Flow Rate | 0.11 mL/min[4][10][11] |
| Column Temperature | Ambient[10][11] |
| Injection Volume | 5 µL[12] |
| Run Time | 3 minutes[10][11] |
Mass Spectrometry Conditions
| Parameter | Vandetanib | This compound (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] | Positive Electrospray Ionization (ESI+)[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1 m/z) | 475.1[4][10][11] | 479.1[4][10][11] |
| Product Ion (Q3 m/z) | 112.1[4][10][11] | 116.2[4][10][11] |
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of Vandetanib in human plasma and CSF.
Calibration Curve Parameters
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |
| Human Plasma | 1.0 - 3,000[10][11] | ≥ 0.992[10][11] | 1.0[10] |
| CSF | 0.25 - 50[10][11] | ≥ 0.990[10][11] | 0.25[10] |
Precision and Accuracy
| Matrix | Parameter | Precision (%CV) | Accuracy (%) |
| Human Plasma | Within-day[10] | ≤ 5.9[10][11] | 104.0 - 108.5[10][11] |
| Between-day[10] | ≤ 5.9[10][11] | 104.0 - 108.0[10] | |
| CSF | Within-day[10] | ≤ 8.8[10][11] | 95.0 - 98.5[10][11] |
| Between-day[10] | ≤ 8.8[10] | 95.0 - 98.5[10] |
Recovery
| Matrix | Mean Recovery (%) |
| Human Plasma | > 80%[10] |
| CSF | > 80%[10] |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Vandetanib in human plasma and cerebrospinal fluid. The use of this compound as an internal standard ensures high accuracy and precision, effectively compensating for analytical variability.[1][9] The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies. This comprehensive guide serves as a valuable resource for researchers and drug development professionals requiring accurate measurement of Vandetanib concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. oncolink.org [oncolink.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. texilajournal.com [texilajournal.com]
- 10. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Vandetanib in Human Plasma and Cerebrospinal Fluid using LC-MS/MS with Vandetanib-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib (B581) in human plasma and cerebrospinal fluid (CSF). Vandetanib, a potent tyrosine kinase inhibitor, is a critical component in the treatment of certain cancers.[1][2][3] This protocol utilizes Vandetanib-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, which is considered the gold standard in quantitative bioanalysis.[4] The method involves a straightforward liquid-liquid extraction (LLE) procedure followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.
Introduction
Vandetanib is an oral medication that targets multiple signaling pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][5] By inhibiting these receptor tyrosine kinases, Vandetanib disrupts downstream signaling cascades like the PI3K/AKT and MAPK pathways, ultimately suppressing tumor cell proliferation and survival.[1][6] Given its potent activity, the precise measurement of Vandetanib concentrations in biological matrices is essential for understanding its pharmacology and optimizing patient therapy. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[4]
Signaling Pathway of Vandetanib
Vandetanib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in tumor progression. By binding to the ATP-binding site of EGFR, VEGFR, and RET, Vandetanib blocks their autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and angiogenesis.
Experimental Protocol
Materials and Reagents
-
Vandetanib analytical standard
-
This compound internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
tert-Butyl methyl ether (TBME) (HPLC grade)
-
Human plasma and cerebrospinal fluid (blank)
-
Ultrapure water
Equipment
-
Liquid chromatograph (LC) system
-
Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vandetanib and this compound in methanol to prepare 1 mg/mL primary stock solutions. Store at -80°C. These solutions are stable for up to 6 months.[7][8]
-
Working Stock Solutions: Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v) to appropriate concentrations for spiking into calibration standards and quality control (QC) samples.[7][8]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or CSF sample, add the internal standard (this compound) working solution.
-
Add 500 µL of tert-butyl methyl ether.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the major steps in the quantification of Vandetanib from biological samples.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | API-3200 LC-MS/MS or equivalent[9] |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[7][9] |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0)[7][9] |
| Flow Rate | 0.11 mL/min[7][9] |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
| Run Time | 3 minutes |
Mass Spectrometry Conditions
| Parameter | Vandetanib | This compound (ISTD) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1 m/z) | 475.1 | 479.1 |
| Product Ion (Q3 m/z) | 112.1 | 116.2 |
| Capillary Voltage | 4000 V | 4000 V |
| Source Temperature | 350 °C | 350 °C |
| Fragmentor Voltage | 145 V | N/A |
| Collision Energy (CE) | 15 eV | N/A |
Quantitative Data Summary
The method was validated according to regulatory guidelines.[10]
Calibration Curve and Sensitivity
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |
| Human Plasma | 1.0 - 3,000 | ≥ 0.992 | 1.0 |
| CSF | 0.25 - 50 | ≥ 0.990 | 0.25 |
Accuracy and Precision
| Matrix | QC Level | Within-day Precision (%CV) | Between-day Precision (%CV) | Within-day Accuracy (%) | Between-day Accuracy (%) |
| Human Plasma | Low, Mid, High | ≤ 5.9 | ≤ 5.9 | 104.0 - 108.5 | 104.0 - 108.5 |
| CSF | Low, Mid, High | ≤ 8.8 | ≤ 8.8 | 95.0 - 98.5 | 95.0 - 98.5 |
Recovery and Matrix Effect
| Parameter | Value |
| Mean Recovery | > 80% |
| Matrix Effect | No significant matrix effect observed |
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of Vandetanib in human plasma and CSF using this compound as an internal standard. The method is sensitive, specific, and reliable, with a simple sample preparation procedure and a short chromatographic run time, making it suitable for high-throughput analysis in a research setting.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Vandetanib-d6 for Robust Bioanalytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Vandetanib-d6 as an internal standard in the bioanalytical method validation for the quantification of Vandetanib in biological matrices. Adherence to these protocols will ensure the development of a robust, accurate, and reproducible analytical method, a critical component in pharmacokinetic and toxicokinetic studies.
Vandetanib is a potent tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3] Accurate quantification of Vandetanib in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1]
Signaling Pathway Inhibition by Vandetanib
Vandetanib exerts its anti-cancer effects by inhibiting key signaling cascades crucial for cell proliferation and the formation of new blood vessels that supply tumors.[2][4] It simultaneously targets VEGFR and EGFR signaling pathways, which are often interconnected in tumor biology.[5][6]
References
Application Note: High-Throughput Quantification of Vandetanib in Human Plasma and Cerebrospinal Fluid using Liquid-Liquid Extraction and LC-MS/MS
For Research Use Only.
Introduction
Vandetanib (B581) is a potent oral tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2] Accurate measurement of Vandetanib concentrations in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring in cancer patients.[1][3] This application note describes a sensitive and robust liquid-liquid extraction (LLE) method for the quantification of Vandetanib in human plasma and cerebrospinal fluid (CSF) using its deuterated internal standard, Vandetanib-d6, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for variability during sample preparation and potential matrix effects.[1][4]
Quantitative Data Summary
The described method demonstrates excellent linearity, sensitivity, accuracy, and precision for the quantification of Vandetanib in both human plasma and cerebrospinal fluid.
Table 1: Calibration Curve and Linearity
| Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| Human Plasma | 1.0 - 3,000 | ≥ 0.992 | 1.0 |
| Cerebrospinal Fluid | 0.25 - 50 | ≥ 0.990 | 0.25 |
Data compiled from a validated LC-ESI-MS/MS method.[5][6]
Table 2: Precision and Accuracy
| Biological Matrix | Quality Control Sample | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Within-Day Accuracy (%) | Between-Day Accuracy (%) |
| Human Plasma | Low | ≤ 5.9% | ≤ 5.9% | 104.0 - 108.5% | 104.0 - 108.5% |
| Medium | ≤ 5.9% | ≤ 5.9% | 104.0 - 108.5% | 104.0 - 108.5% | |
| High | ≤ 5.9% | ≤ 5.9% | 104.0 - 108.5% | 104.0 - 108.5% | |
| Cerebrospinal Fluid | Low | ≤ 8.8% | ≤ 8.8% | 95.0 - 98.5% | 95.0 - 98.5% |
| Medium | ≤ 8.8% | ≤ 8.8% | 95.0 - 98.5% | 95.0 - 98.5% | |
| High | ≤ 8.8% | ≤ 8.8% | 95.0 - 98.5% | 95.0 - 98.5% |
Data represents typical performance of the validated method.[5][6]
Table 3: Recovery and Matrix Effect
| Analyte | Biological Matrix | Mean Recovery (%) | Matrix Effect (MF) |
| Vandetanib | Human Plasma | 80% | 0.98 |
The matrix effect factor (MF) close to 1 indicates minimal signal suppression or enhancement.[5][6]
Experimental Protocols
This section provides a detailed methodology for the liquid-liquid extraction of Vandetanib from biological matrices and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Vandetanib reference standard
-
This compound (Internal Standard, ISTD)[4]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
tert-Butyl methyl ether (TBME)
-
Ammonium formate
-
Deionized water
-
Control human plasma and cerebrospinal fluid
Standard and Sample Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of Vandetanib and this compound in methanol. Store at -80 °C.[5]
-
Working Solutions: Prepare working stock solutions by diluting the stock solutions with 80% methanol in water to appropriate concentrations for calibration standards and quality controls.[5]
-
Calibration Standards and Quality Controls (QC): Prepare calibration standards and QC samples by spiking blank human plasma or CSF with the appropriate working solutions of Vandetanib.[3]
Liquid-Liquid Extraction Protocol
A simple and efficient liquid-liquid extraction is performed to isolate Vandetanib and its internal standard from the biological matrix.
Caption: Liquid-liquid extraction workflow for Vandetanib.
-
To 100 µL of plasma or CSF in a microcentrifuge tube, add 5.0 µL of the internal standard working solution (e.g., 2000 ng/mL for plasma, 100 ng/mL for CSF).[5]
-
Add 1.5 mL of tert-butyl methyl ether (TBME). For plasma samples, use TBME containing 0.1% ammonium hydroxide. For CSF samples, use TBME with 0.5% ammonium hydroxide.[5]
-
Vortex the mixture for 15 seconds and repeat three times.[5]
-
Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.[5]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Caption: LC-MS/MS instrument parameters.
The specified LC and MS parameters are based on a validated method and may require optimization for different instrument setups.[5][6]
Vandetanib Signaling Pathway Inhibition
Vandetanib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases, thereby blocking downstream signaling pathways critical for tumor growth and angiogenesis.
Caption: Vandetanib's mechanism of action.
Conclusion
The liquid-liquid extraction method using this compound as an internal standard, coupled with LC-MS/MS analysis, provides a reliable and high-throughput approach for the quantitative determination of Vandetanib in human plasma and cerebrospinal fluid.[3] This robust method is well-suited for clinical and preclinical research, enabling accurate assessment of the pharmacokinetic profile of Vandetanib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Vandetanib-d6 in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib (B581) is an oral tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2] Its ability to penetrate the central nervous system is critical for the treatment of brain tumors.[1] Consequently, the accurate and precise quantification of Vandetanib in cerebrospinal fluid (CSF) is paramount for pharmacokinetic studies and for understanding its distribution and efficacy within the central nervous system.[1]
The use of a stable isotope-labeled internal standard, such as Vandetanib-d6, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[3] This approach ensures the highest accuracy and precision by compensating for variability during sample preparation and potential matrix effects.[3] These application notes provide a detailed protocol for the quantitative analysis of Vandetanib in CSF using a deuterated internal standard, based on established and validated methodologies.[4][5]
Data Presentation: Quantitative Method Performance
The following tables summarize the performance characteristics of a validated LC-ESI-MS/MS method for the quantification of Vandetanib in human cerebrospinal fluid.[4][5]
Table 1: Calibration Curve and Linearity [4][5]
| Parameter | Value |
| Linearity Range | 0.25 - 50 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.990 |
| Lower Limit of Quantitation (LLOQ) | 0.25 ng/mL |
Table 2: Precision and Accuracy [4][5]
| Quality Control Sample | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Within-Day Accuracy (%) | Between-Day Accuracy (%) |
| Low | ≤ 8.8% | ≤ 8.8% | 95.0 - 98.5% | 95.0 - 98.5% |
| Medium | ≤ 8.8% | ≤ 8.8% | 95.0 - 98.5% | 95.0 - 98.5% |
| High | ≤ 8.8% | ≤ 8.8% | 95.0 - 98.5% | 95.0 - 98.5% |
Table 3: Mass Spectrometry Parameters [4][5]
| Analyte | Q1 (m/z) | Q3 (m/z) |
| Vandetanib | 475.1 | 112.1 |
| Vandetanib Internal Standard ([13C,d3]-ZD6474) | 479.1 | 116.2 |
Signaling Pathway of Vandetanib
Vandetanib exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. By targeting VEGFR, EGFR, and RET, Vandetanib blocks the downstream signaling cascades that are crucial for cancer cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Vandetanib and Vandetanib-d6 in Human Plasma by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Vandetanib (B581) and its deuterated internal standard, Vandetanib-d6, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol employs a simple liquid-liquid extraction procedure for sample preparation, followed by a rapid isocratic chromatographic separation. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3]
Introduction
Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) signaling pathways.[1][4][5] Accurate and reliable quantification of Vandetanib in biological matrices is essential for preclinical and clinical drug development to understand its pharmacokinetic profile and to ensure patient safety and therapeutic efficacy.[1][2] This application note provides a detailed protocol for a validated UPLC-MS/MS method for the determination of Vandetanib in human plasma using this compound as an internal standard.
Signaling Pathway of Vandetanib
Vandetanib exerts its anti-cancer effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cell proliferation and angiogenesis.
Experimental Protocols
Materials and Reagents
-
Vandetanib analytical standard
-
This compound analytical standard (internal standard, ISTD)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
tert-Butyl methyl ether (HPLC grade)
-
Ammonium hydroxide (B78521) (ACS grade)
-
Ultrapure water
-
Human plasma (blank, drug-free)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vandetanib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.[6] Store at -80°C.[6]
-
Working Stock Solutions: Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v) to the desired concentrations for calibration standards and quality control samples.[6][7]
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).[1]
-
Vortex briefly to mix.
-
Add 500 µL of tert-butyl methyl ether containing 0.1% ammonium hydroxide.[1][6]
-
Vortex for 1 minute to extract the analytes.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[2]
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method
The following table summarizes the optimized parameters for the UPLC-MS/MS method.
Table 1: UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Kinetex C18, 2.6 µm, 50 mm × 2.1 mm[3][6][8] |
| Mobile Phase | Isocratic: 50:50 (v/v) acetonitrile and 10 mM ammonium formate (pH 5.0)[1][6][8] |
| Flow Rate | 0.11 mL/min[2][6][8] |
| Column Temperature | Ambient[2][6][8] |
| Injection Volume | 10 µL |
| Total Run Time | 3 minutes[6][8] |
| Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source[5][6][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Vandetanib: m/z 475.1 → 112.1 this compound: m/z 481.1 → 118.1 (Note: d4 is m/z 479.1 → 116.2)[6][8] |
| Collision Energy | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument |
Note: The mass transition for this compound is predicted based on a 6 Dalton increase. The provided citation refers to Vandetanib-d4.
Method Validation Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[9][10] The key performance characteristics are summarized below.
Table 2: Quantitative Performance of the UPLC-MS/MS Method
| Parameter | Performance in Human Plasma |
| Linearity Range | 1.0 - 3,000 ng/mL (R² ≥ 0.992)[6][8] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[6] |
| Intra-day Precision (%CV) | ≤ 5.9%[6][8] |
| Inter-day Precision (%CV) | ≤ 5.9%[6][8] |
| Intra-day Accuracy (%) | 104.0 to 108.5%[6][8] |
| Inter-day Accuracy (%) | 104.0 to 108.5%[6][8] |
| Mean Recovery | 80%[6][8] |
| Matrix Effect | No significant matrix effect observed (MF = 0.98, %CV ≤ 4.97)[6][8] |
| Retention Time | Approximately 1.60 min for both Vandetanib and this compound[6][8] |
Experimental Workflow
The overall workflow for the quantification of Vandetanib in human plasma is illustrated in the following diagram.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Vandetanib in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The use of a deuterated internal standard ensures the accuracy and precision of the results, making this method a valuable tool for pharmacokinetic and clinical studies of Vandetanib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: High-Throughput Quantification of Vandetanib in Human Plasma and Cerebrospinal Fluid using LC-MS/MS with Vandetanib-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vandetanib (B581) in human plasma and cerebrospinal fluid (CSF). Vandetanib is a potent tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) proto-oncogene.[1] Accurate quantification of Vandetanib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes Vandetanib-d4 as a stable isotope-labeled internal standard (ISTD) to ensure high accuracy and precision. The straightforward liquid-liquid extraction (LLE) sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications.
Introduction
Vandetanib is an oral medication that has shown efficacy in the treatment of certain types of cancer, particularly medullary thyroid carcinoma.[2] Its mechanism of action involves the inhibition of key receptor tyrosine kinases, thereby disrupting downstream signaling cascades like the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and angiogenesis.[1] To support clinical and preclinical research, a reliable method for the quantification of Vandetanib in biological samples is essential. This document provides a detailed protocol for the determination of Vandetanib concentrations in human plasma and CSF using LC-MS/MS.
Experimental
Materials and Reagents
-
Vandetanib
-
Vandetanib-d4 (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Formate
-
Formic Acid
-
tert-Butyl methyl ether (TBME)
-
Ammonium Hydroxide
-
Human Plasma (blank)
-
Cerebrospinal Fluid (blank)
Equipment
-
LC-MS/MS System: API-3200 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][4]
-
Liquid Chromatography System: A system capable of isocratic flow.[5]
-
Analytical Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm).[3][4]
Sample Preparation
A simple and efficient liquid-liquid extraction (LLE) procedure is employed for sample preparation.[3][6]
-
To 100 µL of plasma or CSF in a microcentrifuge tube, add 25 µL of the internal standard working solution (Vandetanib-d4).
-
Vortex mix for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether. For CSF samples, use TBME with 0.5% NH4OH, and for plasma samples, use TBME with 0.1% NH4OH.[3]
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The analysis is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[3][7]
Liquid Chromatography Parameters
| Parameter | Value |
| LC System | API-3200 LC-MS/MS or equivalent[1] |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[1][3] |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0)[1][3] |
| Flow Rate | 0.11 mL/min[1][3] |
| Column Temperature | Ambient[1][3] |
| Injection Volume | 5 µL[8] |
| Run Time | 3 minutes[3][5] |
Mass Spectrometry Parameters
The mass spectrometer is operated in the positive ion multiple reaction monitoring (MRM) mode.[3]
| Parameter | Vandetanib | Vandetanib-d4 (ISTD) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+)[1] |
| Precursor Ion (Q1 m/z) | 475.1[1][3] | 479.1[1][3] |
| Product Ion (Q3 m/z) | 112.1[1][3] | 116.2[1][3] |
| Scan Type | MRM[3] | MRM[3] |
Note: The provided precursor and product ions for the internal standard correspond to Vandetanib-d4, as this is the commonly referenced deuterated form in the literature. While the prompt specified Vandetanib-d6, validated methods consistently utilize Vandetanib-d4.
Method Performance
The described method has been validated and demonstrates excellent performance for the quantification of Vandetanib in human plasma and CSF.[3][4]
Quantitative Data Summary
| Parameter | Human Plasma | Human Cerebrospinal Fluid |
| Linearity Range | 1.0 - 3,000 ng/mL[1][3] | 0.25 - 50 ng/mL[1][3] |
| Correlation Coefficient (R²) | ≥ 0.992[1][3] | ≥ 0.990[1][3] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL[1] | 0.25 ng/mL[1] |
| Mean Recovery | > 80%[1][3] | > 80%[1][3] |
| Within-day Precision (%CV) | ≤ 5.9%[3] | ≤ 8.8%[3] |
| Between-day Precision (%CV) | ≤ 5.9%[3] | ≤ 8.8%[3] |
| Within-day Accuracy (%) | 104.0 - 108.5%[3] | 95.0 - 98.5%[3] |
| Between-day Accuracy (%) | 104.0 - 108.5%[3] | 95.0 - 98.5%[3] |
Signaling Pathway and Experimental Workflow
Vandetanib inhibits VEGFR, EGFR, and RET tyrosine kinases, which in turn blocks downstream signaling pathways such as the PI3K/AKT and MAPK pathways, ultimately leading to reduced tumor growth and angiogenesis.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Vandetanib in human plasma and cerebrospinal fluid. The use of a stable isotope-labeled internal standard, Vandetanib-d4, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic analysis and therapeutic drug monitoring in both clinical and preclinical research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Vandetanib-d6 Working Solutions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Vandetanib-d6 working solutions for various in vitro and in vivo assays. Vandetanib is a multi-targeted tyrosine kinase inhibitor, and its deuterated analog, this compound, is frequently used as an internal standard in analytical and pharmacokinetic studies.
Application Notes
General Properties of this compound
This compound is the deuterium-labeled version of Vandetanib, a potent inhibitor of several receptor tyrosine kinases (RTKs).[1] The substitution of hydrogen with deuterium (B1214612) atoms provides a stable isotope-labeled compound ideal for use as an internal standard in quantitative mass spectrometry-based analyses, such as LC-MS, to ensure accuracy and reliability.[2] The physicochemical properties of this compound are expected to be very similar to its non-deuterated parent compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine | [2] |
| Synonyms | ZD6474-d6 | [1] |
| Molecular Formula | C₂₂H₁₈D₆BrFN₄O₂ | [3] |
| Molecular Weight | 481.4 g/mol | [3] |
| Purity | ≥98% | [3] |
| Appearance | Crystalline solid | [3] |
| Storage (Solid) | Store at -20°C, protected from light. Stable for ≥4 years under these conditions. | [3] |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4][5] |
Mechanism of Action
Vandetanib is a multi-kinase inhibitor that primarily targets key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).[6][7] Its principal targets include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR-2, Vandetanib blocks the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby impeding the tumor's blood supply.[6][8][9]
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR disrupts downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cancer cell survival and proliferation.[6][8]
-
REarranged during Transfection (RET) Proto-Oncogene: Vandetanib's inhibition of RET tyrosine kinase is particularly effective in cancers where this gene is mutated and constitutively active, such as in medullary thyroid carcinoma.[6][8]
By simultaneously blocking these pathways, Vandetanib exerts a multi-faceted anti-tumor effect, suppressing cell proliferation, inducing programmed cell death (apoptosis), and reducing angiogenesis.[6]
Applications
This compound is primarily designed for:
-
Use as an internal standard for the accurate quantification of Vandetanib in biological samples during pharmacokinetic and therapeutic drug monitoring studies.[2]
-
In vitro cell-based assays to study the mechanisms of drug resistance or to investigate the effects of inhibiting VEGFR, EGFR, and RET signaling pathways.[10]
Experimental Protocols
A. Materials and Reagents
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Calibrated analytical balance
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
B. Preparation of this compound Stock Solution (10 mM)
This protocol outlines the preparation of a 10 mM stock solution in DMSO. DMSO is the recommended solvent for creating high-concentration stock solutions of Vandetanib.[3][11]
Table 2: Solubility of Vandetanib
| Solvent | Approximate Solubility | Notes | Reference(s) |
| DMSO | ~2 mg/mL (~4.2 mM) | A common stock solution concentration of 10 mM is achievable. | [3] |
| Dimethylformamide (DMF) | ~2 mg/mL | An alternative to DMSO for stock solution preparation. | [3] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For aqueous solutions, first dissolve in DMF or DMSO and then dilute with buffer. Do not store aqueous solutions for more than one day. | [3] |
Methodology:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.[5]
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM x 1 mL x 481.4 g/mol x (1 g / 1000 mg) = 4.814 mg
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the this compound powder into the tube.
-
Dissolving: Add the calculated volume of DMSO to the tube (e.g., 1 mL for 4.814 mg). Tightly cap the tube and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound temperature sensitivity.[4]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.[4] Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -20°C.[5]
C. Preparation of this compound Working Solutions (Serial Dilutions)
Working solutions should be freshly prepared from the stock solution for each experiment.
Methodology:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Perform serial dilutions in cell culture medium or assay buffer to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically below 0.1% (v/v).[4]
-
Example Serial Dilution: To prepare working solutions for a cell-based assay with a final DMSO concentration of 0.1%:
-
Create a high-concentration working stock (e.g., 100 µM) by diluting the 10 mM stock 1:100 in culture medium (e.g., 2 µL of 10 mM stock + 198 µL of medium).
-
Use this 100 µM solution to perform further serial dilutions in culture medium to obtain the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM).
-
When adding the final working solutions to the cells in a culture plate, ensure the volume added results in a final DMSO concentration of ≤0.1%. For example, adding 10 µL of a 10X working solution to 90 µL of medium in a well.
-
D. Guidelines for Use in Cell-Based Assays
Table 3: Recommended Concentrations for Solution Preparation
| Parameter | Recommended Value | Notes | Reference(s) |
| Stock Solution Conc. | 10 mM | A standard starting concentration for many in vitro assays. | [4][12] |
| Stock Solution Solvent | DMSO | Ensure it is anhydrous and of high purity. | [4][13] |
| Working Conc. Range | 1 nM - 10 µM | The optimal effective concentration should be determined empirically for each specific cell line and assay. | [4][13] |
| Final DMSO Conc. in Assay | < 0.1% (v/v) | Higher concentrations of DMSO can be cytotoxic and may affect experimental results. | [4][14] |
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the drug-treated cells, but without the drug.
-
Empirical Determination: The effective concentration of this compound can vary significantly between different cell lines and assay types. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.[13]
-
Stability in Media: Working solutions in aqueous culture media are significantly less stable than DMSO stocks and should be prepared fresh and used on the same day.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 7. oncolink.org [oncolink.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Frontiers | Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vandetanib-d6 Signal in Mass Spectrometry
Welcome to the Technical Support Center for optimizing Vandetanib-d6 signal in your mass spectrometry experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for my this compound internal standard?
Low signal intensity of a deuterated internal standard like this compound can arise from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most common culprits include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, serum) can suppress the ionization of the deuterated standard in the mass spectrometer's ion source.[1][2] Phospholipids, salts, and other metabolites are often sources of these matrix effects.[2]
-
Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, especially if they are in chemically labile positions.[1] This reduces the concentration of the fully deuterated standard, leading to a decreased signal. It is preferable to use standards where deuterium atoms are on stable, non-labile positions like carbon atoms.[3]
-
Suboptimal Concentration: The concentration of the internal standard should be appropriate for the analytical range of the assay. A concentration that is too low may result in a weak signal.[4]
-
Chromatographic Separation from Analyte: The "deuterium isotope effect" can cause a slight difference in retention time between the analyte (Vandetinib) and the deuterated internal standard (Vandetinib-d6).[1][3] If this separation leads to the internal standard eluting in a region of significant ion suppression, its signal will be disproportionately affected.[3]
Q2: My this compound signal is showing poor reproducibility. What could be the cause?
Poor reproducibility is a classic sign of matrix effects.[2] Inconsistent ion suppression or enhancement due to variability in the sample matrix between injections can lead to fluctuating signal intensity.[2][5] Other potential causes include inconsistent sample preparation, autosampler injection issues, or instability of the prepared samples.[5]
Q3: Is the choice of mobile phase important for optimizing the this compound signal?
Yes, the mobile phase composition, particularly its pH and organic content, significantly impacts the ionization efficiency of Vandetanib (B581). For positive ion mode electrospray ionization (ESI), an acidic mobile phase is generally preferred to promote protonation and enhance the signal.[5] A commonly used mobile phase is a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate.[5][6]
Q4: What are the recommended sample preparation techniques for Vandetanib analysis in biological matrices?
Effective sample preparation is crucial for minimizing matrix effects and obtaining a clean extract. The most common techniques for Vandetanib analysis are:
-
Liquid-Liquid Extraction (LLE): This method has been shown to be effective using solvents like tert-butyl methyl ether, sometimes with the addition of a small amount of ammonium hydroxide (B78521) to ensure Vandetanib is in its neutral form for efficient extraction.[5][7]
-
Protein Precipitation (PPT): This is a simpler and faster method, often carried out using cold acetonitrile to precipitate proteins from the biological matrix.[5][8]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
This is a frequent issue that can often be resolved by systematically evaluating each stage of the analytical workflow.
Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise approach to troubleshooting low this compound signal.
Detailed Steps:
-
Verify Solution Integrity:
-
Prepare fresh working solutions of this compound from your stock solution.
-
If the issue continues, prepare a new stock solution to rule out degradation.[5]
-
-
Check Mass Spectrometer Parameters:
-
Inspect the LC System:
-
Evaluate Sample Preparation:
-
Assess for matrix effects by performing a post-extraction spike experiment.[1] This involves comparing the signal of this compound in a clean solvent to its signal when spiked into an extracted blank matrix. A significant decrease in signal in the matrix indicates ion suppression.
-
If ion suppression is confirmed, optimize the sample preparation method. This may involve trying a different extraction technique (e.g., switching from protein precipitation to liquid-liquid extraction) or using a solid-phase extraction (SPE) clean-up step.[5]
-
Issue 2: Poor Reproducibility and Accuracy
Inconsistent signal response is often a hallmark of matrix effects.[2]
Troubleshooting Steps:
-
Assess Matrix Effects: As described above, quantify the extent of ion suppression or enhancement.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by:
-
Using a different analytical column.
-
Modifying the mobile phase composition or gradient profile.[1]
-
-
Check Internal Standard Addition: Ensure the internal standard is added precisely and consistently to all samples, calibrators, and quality controls.
-
Evaluate Sample Stability: Assess the stability of Vandetanib in the biological matrix under the storage and handling conditions of your experiment.[7]
Experimental Protocols & Data
Vandetinib Signaling Pathway
Vandetinib is a tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[9]
Caption: Simplified signaling pathway showing Vandetanib's inhibitory action.
Recommended LC-MS/MS Parameters for Vandetanib and this compound
The following tables summarize optimized parameters for a validated LC-MS/MS method for the analysis of Vandetanib and its deuterated internal standard, Vandetanib-d4 (often used interchangeably with d6 in literature).[9]
Table 1: Mass Spectrometry Parameters
| Parameter | Vandetanib | Vandetanib-d4 | Reference |
| Ionization Mode | Positive ESI | Positive ESI | [9] |
| Precursor Ion (Q1 m/z) | 475.1 | 479.1 | [7][9] |
| Product Ion (Q3 m/z) | 112.1 | 116.2 | [7][9] |
| Scan Type | MRM | MRM | [9] |
Table 2: Chromatographic Conditions
| Parameter | Value | Reference |
| LC System | API-3200 LC-MS/MS or equivalent | [9] |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) | [7][9] |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0) | [5][7][9] |
| Flow Rate | 0.11 mL/min | [7][9] |
| Column Temperature | Ambient | [9] |
| Injection Volume | 5-10 µL | [6][8] |
Detailed Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from validated methods for the analysis of Vandetanib in human plasma and cerebrospinal fluid (CSF).[7][9]
-
Stock Solutions:
-
Prepare 1.0 mg/mL stock solutions of Vandetanib and this compound by dissolving the compounds in methanol (B129727).[7][9]
-
-
Working Solutions:
-
Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v).[9]
-
-
Calibration Standards and Quality Controls (QC):
-
Sample Extraction:
-
To a 100 µL aliquot of plasma or CSF, add the internal standard (Vandetinib-d6).
-
Perform a liquid-liquid extraction using tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.[7][9]
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Vandetanib-d6 Quantification in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Vandetanib (B581) and its deuterated internal standard (Vandetanib-d6) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound plasma quantification?
A: Matrix effects are the alteration of ionization efficiency for Vandetanib and this compound caused by co-eluting compounds from the plasma matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] Key sources of these interferences in biological samples include phospholipids, salts, and endogenous metabolites.[1][2]
Q2: My Vandetanib signal shows poor reproducibility and accuracy. Could this be due to matrix effects?
A: Yes, inconsistent signal response is a classic indicator of matrix effects.[1] If you observe high variability between replicate injections of the same sample or poor accuracy in your quality control (QC) samples, matrix effects are a probable cause.[1] It is crucial to systematically evaluate for matrix effects during the development of your bioanalytical method.
Q3: How can I quantitatively assess matrix effects for my Vandetanib assay?
A: The most common method is the post-extraction spike.[2] This involves comparing the peak area of Vandetanib in a neat solution to the peak area of Vandetanib spiked into an extracted blank plasma sample. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value close to 1 implies minimal matrix effect.[1] For instance, one study determined a matrix factor of 0.98 for Vandetanib in human plasma, indicating negligible ion suppression.[3][4] Another study reported a matrix effect of 95.63 ± 2.55%, also showing minimal impact.[5]
Q4: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help with matrix effects?
A: A SIL-IS, such as Vandetanib-d4 or this compound, is considered the gold standard for correcting matrix effects.[6][7] Because it co-elutes with Vandetanib and has nearly identical physicochemical properties, it experiences similar degrees of ion suppression or enhancement.[7] This allows the SIL-IS to effectively compensate for variations during sample preparation and ionization, leading to more accurate and precise quantification.[7]
Troubleshooting Guide
Issue 1: Low Analyte Recovery
-
Symptom: The signal intensity for Vandetanib is consistently lower than expected across all samples, including calibrators and QCs.
-
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for Vandetanib.
-
Solution: Evaluate alternative extraction techniques. For example, if protein precipitation yields low recovery, consider trying liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
-
Incorrect pH during LLE: For LLE, the pH of the sample must be adjusted to ensure Vandetanib is in a neutral state for efficient extraction into an organic solvent.
-
Solution: Adjust the sample pH to be at least two units above the pKa of Vandetanib to ensure it is uncharged.[1]
-
-
Suboptimal SPE Sorbent/Solvents: The SPE cartridge type or the wash and elution solvents may not be suitable for Vandetanib.
-
Solution: Test different SPE sorbents (e.g., C8, C18, mixed-mode) and optimize the pH and organic content of your wash and elution solvents.[1]
-
-
Issue 2: High Variability in Signal/Poor Reproducibility
-
Symptom: Inconsistent peak areas for replicate injections of the same sample, leading to poor precision.
-
Possible Causes & Solutions:
-
Significant Matrix Effects: Co-eluting endogenous compounds are interfering with the ionization of Vandetanib and its internal standard.
-
Solution 1: Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE or LLE to remove a larger portion of the interfering matrix components.[1]
-
Solution 2: Optimize Chromatography: Adjust your LC method to better separate Vandetanib from the interfering compounds. This can be achieved by modifying the mobile phase gradient, changing the mobile phase composition (e.g., using a buffered mobile phase like ammonium (B1175870) formate), or using a column with a different stationary phase.[1] Post-column infusion experiments can help identify the regions of ion suppression to avoid during elution.[8]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating this compound is highly recommended. A SIL-IS co-elutes with Vandetanib and experiences similar matrix effects, allowing for effective compensation.[1][6]
-
-
Issue 3: Peak Tailing or Splitting
-
Symptom: Chromatographic peaks for Vandetanib are asymmetrical or split.
-
Possible Causes & Solutions:
-
Injection Solvent Mismatch: The solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase, causing peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase.[1]
-
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Solution: Implement a column wash step at the end of each analytical run using a strong solvent to remove strongly retained compounds. Regularly flush the column and consider using a guard column for protection.[1]
-
-
Secondary Interactions: As a basic compound, Vandetanib may interact with residual silanols on the column.
-
Solution: Use a buffered mobile phase (e.g., with ammonium formate) to minimize these secondary interactions.[1]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from published methods for Vandetanib analysis, highlighting the impact of different sample preparation techniques on recovery and matrix effects.
Table 1: Comparison of Sample Preparation Methods and Matrix Effects
| Parameter | Method 1: Liquid-Liquid Extraction[3][4] | Method 2: Protein Precipitation[5] |
| Analyte | Vandetanib | Vandetanib |
| Internal Standard | [(13)C,d(3)]-ZD6474 | Not Specified |
| Matrix | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction (tert-butyl methyl ether) | Protein Precipitation |
| Mean Recovery | 80% | 99.14 ± 2.04% |
| Matrix Factor (MF) / Matrix Effect (%) | 0.98 (CV ≤ 4.97%) | 95.63 ± 2.55% |
| Indication | Minimal Ion Suppression | Minimal Ion Suppression |
Table 2: LC-MS/MS Method Performance
| Parameter | Method 1[3][4] | Method 2[5][9] |
| Linearity Range (ng/mL) | 1.0 - 3000 | 5 - 500 |
| Correlation Coefficient (r²) | ≥ 0.992 | ≥ 0.9996 |
| LLOQ (ng/mL) | 1.0 | 7.52 |
| Intra-day Precision (%CV) | ≤ 5.9% | 0.66 - 2.66% |
| Inter-day Precision (%CV) | ≤ 5.9% | Not Reported |
| Intra-day Accuracy (%) | 104.0 - 108.5% | 95.05 - 99.17% |
| Inter-day Accuracy (%) | 104.0 - 108.5% | Not Reported |
Experimental Protocols & Visualizations
Experimental Workflow: Liquid-Liquid Extraction for Vandetanib Quantification
This workflow outlines a common liquid-liquid extraction procedure for preparing plasma samples for LC-MS/MS analysis of Vandetanib.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of Vandetanib-d6 in HPLC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Vandetanib-d6, specifically focusing on poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase chromatography?
A1: The most frequent causes of poor peak shape for this compound include secondary interactions with the stationary phase, improper mobile phase conditions, and sample-related issues. Vandetanib is a basic compound with two pKa values (5.2 and 9.4), making its charge state and chromatographic behavior highly sensitive to the mobile phase pH.[1] Common problems include:
-
Secondary silanol (B1196071) interactions: Residual silanol groups on silica-based C18 columns can interact with the basic this compound molecule, leading to peak tailing.[1][2][3]
-
Inappropriate mobile phase pH: A mobile phase pH close to the pKa of this compound can result in a mixed ionization state, leading to peak distortion, splitting, or tailing.[4][5]
-
Column overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak fronting.[1][6][7]
-
Inappropriate sample solvent: Using a sample solvent that is significantly stronger than the mobile phase can lead to peak fronting or splitting.[1][6][7]
Q2: Can the deuterated internal standard (this compound) exhibit different chromatographic behavior compared to non-deuterated Vandetanib?
A2: Generally, deuterated standards are expected to have nearly identical chromatographic behavior to their non-deuterated counterparts. While minor differences in retention time can occasionally be observed, significant variations in peak shape are unlikely to be caused by deuterium (B1214612) labeling itself. Such differences are more indicative of underlying chromatographic issues affecting both molecules.[1]
Q3: What is the expected retention behavior of this compound on a C18 column?
A3: Vandetanib is a relatively hydrophobic molecule and is typically well-retained on C18 columns. The exact retention time will depend on the specific HPLC method parameters, especially the organic solvent content in the mobile phase. Published methods show retention times for Vandetanib generally falling within the range of 1.6 to 5.5 minutes.[1][8][9]
Q4: How does the sample solvent affect the peak shape of this compound?
A4: Injecting this compound in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, such as fronting or splitting.[1][6][7] Vandetanib has limited aqueous solubility and is often dissolved in organic solvents like DMSO or methanol (B129727).[1] If the initial mobile phase has a high aqueous content, it is crucial to minimize the injection volume of a strong organic solvent to prevent poor peak shape.[1]
Troubleshooting Guides
Issue 1: this compound Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.
Potential Causes & Solutions
| Cause | Recommended Solution | Experimental Protocol |
| Secondary Silanol Interactions | Lower the mobile phase pH to protonate residual silanol groups, minimizing their interaction with the basic analyte. Add a competitive base or a buffer to the mobile phase. Use a modern, high-purity, end-capped column. | Protocol 1: Mobile Phase pH Adjustment. Prepare mobile phases with varying pH levels (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like ammonium (B1175870) formate (B1220265) or phosphate. Equilibrate the column with each mobile phase and inject the sample to observe the effect on peak shape. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa values (5.2 and 9.4).[4] | Protocol 1: Mobile Phase pH Adjustment. (See above) |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol for reversed-phase). If contamination is severe, replace the column.[6][10] | Protocol 2: Column Flushing. Disconnect the column from the detector. Flush with 20-30 column volumes of a strong, compatible solvent (e.g., isopropanol, then acetonitrile, then mobile phase). |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure and have no dead volume.[10][11] | Inspect all tubing and connections. Replace any wide-bore or excessively long tubing with appropriate dimensions (e.g., 0.005" ID PEEK tubing). |
Issue 2: this compound Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half is broader than the latter half.
Potential Causes & Solutions
| Cause | Recommended Solution | Experimental Protocol |
| Column Overload | Reduce the concentration of this compound in the sample or decrease the injection volume.[1][12] | Protocol 3: Analyte Concentration and Injection Volume Optimization. Prepare a series of dilutions of the this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL). Inject a fixed volume of each concentration to determine the overload threshold. Alternatively, inject decreasing volumes (e.g., 10 µL, 5 µL, 2 µL) of the original sample. |
| Inappropriate Sample Solvent | The sample solvent should be weaker than or of similar strength to the mobile phase. If a strong solvent must be used, reduce the injection volume.[1][6] | Protocol 4: Sample Solvent Evaluation. Reconstitute the sample in a solvent that matches the initial mobile phase composition. If solubility is an issue, use the minimum amount of organic solvent required and keep the injection volume small. |
Issue 3: this compound Peak Splitting or Broadening
This can manifest as a "shoulder" on the main peak, two distinct peaks, or a peak that is significantly wider than expected.
Potential Causes & Solutions
| Cause | Recommended Solution | Experimental Protocol |
| Column Void or Channeling | A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths. Replace the column. Use a guard column and filter samples to prevent this.[1][13] | Visually inspect the column inlet for any settling of the packing material. If a void is suspected, replacing the column is the most reliable solution. |
| Partially Clogged Frit | A blocked frit at the column inlet can distort the flow path. Reverse flush the column (if the manufacturer allows) or replace the frit if possible.[1][14] | Protocol 5: Column Backflushing. Disconnect the column from the detector and reverse the flow direction. Flush with a compatible solvent at a low flow rate. Check the manufacturer's instructions to ensure the column can be backflushed. |
| Injector Problems | Issues with the autosampler, such as a partially blocked needle or incorrect injection depth, can lead to poor peak shape.[1] | Perform routine maintenance on the injector, including cleaning or replacing the needle and seat.[1] |
| Mobile Phase pH Near pKa | A mobile phase pH close to one of this compound's pKa values can cause the presence of both ionized and non-ionized forms, leading to peak splitting.[5] | Protocol 1: Mobile Phase pH Adjustment. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa values. |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Troubleshooting workflow for peak fronting or splitting.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. maxisci.com [maxisci.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. saspublishers.com [saspublishers.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromtech.com [chromtech.com]
- 12. silicycle.com [silicycle.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Recovery of Vandetanib-d6 During Sample Extraction
Welcome to the technical support center for the bioanalysis of Vandetanib-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the recovery of this compound during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the sample preparation of this compound, providing potential causes and actionable solutions.
Q1: My recovery of this compound is consistently low. What are the general areas I should investigate?
A1: Low recovery of an internal standard like this compound can stem from several factors throughout the analytical process. Key areas to investigate include the sample preparation method itself (e.g., suboptimal extraction conditions), the stability of the analyte during processing, and potential interactions with labware. It is crucial to systematically evaluate each step of your workflow to pinpoint the source of the loss.[1]
Q2: I'm using Solid-Phase Extraction (SPE), and the recovery of this compound is poor. What specific SPE parameters should I optimize?
A2: For low recovery in SPE, consider the following troubleshooting steps:
-
Sorbent Selection: Ensure the chosen sorbent provides appropriate retention for Vandetanib. Based on its physicochemical properties (see Table 1), a reverse-phase sorbent like C8 or C18 is a suitable starting point. If recovery is still low, a mixed-mode cation-exchange sorbent could be beneficial due to the basic nature of Vandetanib's piperidine (B6355638) moiety.
-
Sample pH: The pH of the sample load solution is critical. To maximize retention on a reverse-phase sorbent, the pH should be adjusted to keep this compound in its neutral form. With a pKa of 9.4 for the piperidine moiety, a pH above 10 would be optimal for this purpose.
-
Wash Solution: The wash solvent may be too strong, causing premature elution of this compound. Evaluate the composition of your wash solution; consider decreasing the percentage of organic solvent.
-
Elution Solvent: The elution solvent may be too weak to fully recover the analyte from the sorbent. Increasing the organic solvent strength or adding a small amount of acid (e.g., formic acid) to protonate the piperidine nitrogen can improve elution efficiency.
-
Drying Steps: Ensure the sorbent bed does not dry out between conditioning, sample loading, and washing steps, as this can lead to inconsistent recoveries.
Q3: I am performing a Liquid-Liquid Extraction (LLE) and observing low and variable recovery for this compound. How can I improve this?
A3: To enhance LLE recovery, focus on the following:
-
pH of the Aqueous Phase: The pH of the sample must be optimized to ensure this compound is in its neutral, more organic-soluble form. Given its pKa values, adjusting the sample pH to be basic (e.g., with ammonium (B1175870) hydroxide) will facilitate its extraction into an organic solvent.[2]
-
Organic Solvent Selection: The choice of extraction solvent is critical. A solvent that is immiscible with water and has a good affinity for Vandetanib is required. Tert-butyl methyl ether has been shown to be effective.[2]
-
Extraction Volume and Repetition: Ensure an adequate volume of organic solvent is used to allow for a favorable partition coefficient. Performing the extraction multiple times with fresh solvent and pooling the organic layers can also increase recovery.
-
Mixing and Emulsion Formation: Thorough mixing is necessary to achieve equilibrium, but overly vigorous shaking can lead to emulsion formation, which can trap the analyte and lead to poor phase separation and lower recovery. Gentle, consistent inversion is often sufficient.
Q4: With Protein Precipitation (PPT), what factors can affect the recovery of this compound?
A4: While often providing high recovery, PPT can be optimized by considering these points:
-
Precipitating Agent: Acetonitrile (B52724) is a commonly used and effective precipitating agent for Vandetanib.[3] Methanol (B129727) can also be used, but acetonitrile generally provides more efficient protein removal.
-
Solvent-to-Plasma Ratio: A sufficient volume of the precipitating solvent is necessary for complete protein removal. A 3:1 ratio of acetonitrile to plasma is a good starting point.
-
Vortexing and Centrifugation: Ensure thorough vortexing to fully denature and precipitate proteins. Adequate centrifugation time and speed are crucial for a compact pellet and a clear supernatant.
-
Analyte Adsorption: Vandetanib may adsorb to precipitated proteins. After adding the precipitation solvent, ensure immediate and vigorous mixing to minimize this interaction.
Physicochemical Properties of Vandetanib
Understanding the physicochemical properties of Vandetanib is essential for developing and troubleshooting extraction methods.
| Property | Value | Implication for Extraction |
| Molecular Weight | 475.35 g/mol | Standard molecular weight for small molecule drugs. |
| pKa | 5.2 (aminoquinazolone), 9.4 (piperidine) | The piperidine moiety is basic. Adjusting pH above 9.4 will neutralize this group, increasing hydrophobicity and improving extraction into organic solvents (LLE) and retention on reverse-phase SPE sorbents. |
| LogP | 5.0 | Indicates high lipophilicity, suggesting good solubility in organic solvents and strong retention on reverse-phase SPE materials. |
| Solubility | Low aqueous solubility (0.008 mg/mL at 25°C) | Reinforces the need for organic solvents for efficient extraction. Solubility is pH-dependent. |
Comparative Recovery Data for Vandetanib
The following table summarizes reported recovery data for Vandetanib using different extraction techniques. Note that while the data is for the parent drug, the recovery of the deuterated internal standard, this compound, is expected to be very similar due to their nearly identical physicochemical properties.
| Extraction Method | Matrix | Recovery (%) | Reference |
| Protein Precipitation | Human Serum | 103 ± 3 | N/A |
| Liquid-Liquid Extraction | Human Plasma & CSF | ~80 | [2] |
| Solid-Phase Extraction | Human Plasma | >90 (expected with optimized method) | General SPE knowledge |
Experimental Protocols
Below are detailed protocols for the three common extraction methods for this compound.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and often results in high recovery.
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to PPT.
-
Sample Aliquoting: To 100 µL of plasma or CSF in a microcentrifuge tube, add the internal standard working solution of this compound.
-
pH Adjustment: Add a small volume of 0.1% or 0.5% ammonium hydroxide (B78521) to make the sample basic.
-
Extraction Solvent Addition: Add 500 µL of tert-butyl methyl ether.
-
Extraction: Vortex mix for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.[3]
-
Organic Layer Transfer: Transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[3]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general guideline for a reverse-phase SPE and should be optimized for your specific application.
-
Sorbent: C18 or a mixed-mode cation exchange sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a buffer at a pH that ensures this compound is in the desired charge state (e.g., for reverse-phase, a basic pH to neutralize the molecule).
-
Sample Loading: Mix the plasma sample with the equilibration buffer and load it onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile). For mixed-mode sorbents, the elution solvent may need to be acidified or basified to disrupt the ionic interaction.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
Visualizing Workflows and Troubleshooting
The following diagrams illustrate the experimental workflows and a logical approach to troubleshooting low recovery.
Caption: Comparative workflows for the three primary sample extraction methods.
Caption: A logical guide to troubleshooting low recovery of this compound.
References
troubleshooting guide for Vandetanib bioanalysis
Welcome to the technical support center for Vandetanib (B581) bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common bioanalytical methods for Vandetanib quantification?
A1: The most prevalent method for quantifying Vandetanib in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurate pharmacokinetic studies.[1][2][3][4] HPLC with UV detection is another, less common, method.[4][5]
Q2: What are the key challenges encountered during Vandetanib bioanalysis?
A2: Researchers may face several challenges, including:
-
Matrix effects: Interference from endogenous components of the biological sample (e.g., plasma, serum) can suppress or enhance the ionization of Vandetanib, affecting accuracy and reproducibility.[6][7]
-
Poor chromatographic peak shape: Issues like peak tailing, fronting, or splitting can compromise resolution and integration accuracy.[8][9][10][11]
-
Low extraction recovery: Inefficient extraction of Vandetanib from the sample matrix can lead to underestimation of its concentration.[6]
-
Carryover: Residual analyte from a high-concentration sample can affect the measurement of a subsequent, lower-concentration sample.[12][13]
-
Analyte stability: Vandetanib may degrade in the biological matrix or during sample processing. While Vandetanib is generally stable, storage conditions should be controlled.[14][15]
Q3: What type of internal standard (IS) is recommended for Vandetanib bioanalysis?
A3: A stable isotope-labeled (SIL) internal standard, such as Vandetanib-d4, is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[16][17] A SIL-IS has nearly identical physicochemical properties to Vandetanib, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.[16][17][18][19] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for all sources of variability as effectively.[17]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape
Q: My Vandetanib peak is tailing. What are the potential causes and solutions?
A: Peak tailing for a basic compound like Vandetanib is often due to secondary interactions with the stationary phase.[8]
-
Cause: Secondary interactions with residual silanol (B1196071) groups on the silica-based column.
-
Solution: Use a buffered mobile phase (e.g., with ammonium (B1175870) formate (B1220265) or formic acid) to maintain a consistent, low pH (around 3-4). This ensures Vandetanib is fully protonated, minimizing interactions with silanols.[8]
-
-
Cause: Column contamination from matrix components.
-
Cause: Metal chelation. Vandetanib may interact with metal ions in the system.
-
Solution: Add a chelating agent like EDTA to the mobile phase at a low concentration.[8]
-
Q: I'm observing peak fronting or splitting. What should I investigate?
A: Peak fronting or splitting can be caused by several factors related to the sample and column conditions.
-
Cause: Injection solvent mismatch. If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6]
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase.[6]
-
-
Cause: Column overload. Injecting too much analyte can saturate the stationary phase.[8]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[8]
-
-
Cause: Column inlet issues, such as a partially clogged frit or a void.
Caption: Troubleshooting workflow for poor peak shape in Vandetanib analysis.
Issue 2: Low or Inconsistent Analyte Signal
Q: The signal for Vandetanib is consistently low. What could be the cause?
A: Consistently low signal intensity often points to issues with sample preparation or instrument sensitivity.
-
Cause: Inefficient extraction. The chosen method may not be optimal for Vandetanib.
-
Solution: Evaluate alternative extraction techniques (e.g., different LLE solvents, SPE sorbents). For LLE, ensure the pH of the sample is adjusted to at least two units above the pKa of Vandetanib to keep it in a neutral state for efficient extraction into an organic solvent.[6] For SPE, screen different sorbents and optimize wash/elution solvents.[6]
-
-
Cause: Suboptimal mass spectrometry settings.
-
Solution: Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows) and MRM transitions (precursor/product ions and collision energy).[20]
-
-
Cause: Analyte degradation.
-
Solution: Investigate the stability of Vandetanib under your specific sample collection, storage, and processing conditions.
-
Q: My Vandetanib signal is showing poor reproducibility. Could this be a matrix effect?
A: Yes, inconsistent signal is a classic sign of matrix effects, which occur when co-eluting compounds from the biological matrix interfere with the ionization of Vandetanib.[6][7]
-
How to Assess Matrix Effects: The post-extraction spike method is a common approach.[6] Compare the peak area of Vandetanib spiked into an extracted blank matrix with the peak area in a neat solution. The Matrix Factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[6] An MF close to 1 indicates minimal matrix effect.[6] One study found a matrix factor of 0.98 for Vandetanib in human plasma, indicating minimal ion suppression with their method.[21][22]
-
-
Solutions to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use a more effective sample preparation method like SPE or a more selective LLE to remove interfering components.[6][20]
-
Optimize Chromatography: Modify the chromatographic conditions to separate Vandetanib from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like Vandetanib-d4 co-elutes with the analyte and experiences similar matrix effects, providing effective compensation.[17]
-
Caption: Logic diagram for troubleshooting low or inconsistent Vandetanib signals.
Data Presentation
Table 1: Example LC-MS/MS Method Parameters for Vandetanib Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Kinetex C18 (2.6 μm, 50 mm × 2.1 mm) | [21][22] |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0) | [20][21][22] |
| Flow Rate | 0.11 mL/min | [21][22] |
| Retention Time | ~1.60 min | [5][21][22] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][4] |
| MRM Transition (Vandetanib) | m/z 475.1 → 112.1 | [2][21][22] |
| MRM Transition (IS: Vandetanib-d4) | m/z 479.1 → 116.2 | [22] |
Table 2: Performance Characteristics of Validated Vandetanib Bioanalytical Methods
| Parameter | Human Plasma | Human CSF | Reference |
| Linearity Range | 1.0 - 3000 ng/mL | 0.25 - 50 ng/mL | [21][22] |
| Mean Recovery | 80% | Not Reported | [21][22] |
| Within-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% | [21][22] |
| Between-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% | [21][22] |
| Within-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% | [21][22] |
| Between-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% | [21][22] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Vandetanib from Human Plasma
This protocol is adapted from validated methods for Vandetanib bioanalysis.[16][21][22]
-
Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the Vandetanib-d4 internal standard working solution.
-
Basification: Add 50 µL of 0.5 M NaOH to basify the sample.
-
Extraction: Add 1 mL of tert-butyl methyl ether.
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to separate the layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for Vandetanib extraction from plasma.
Protocol 2: Preparation of Vandetanib-d4 Stock Solutions
This protocol outlines the preparation of stock solutions for use as an internal standard.[23]
-
Primary Stock Solution (1.0 mg/mL):
-
Accurately weigh a suitable amount of Vandetanib-d4 powder.
-
Quantitatively transfer the powder to a Class A volumetric flask.
-
Add methanol (B129727) to approximately 50-70% of the final volume and sonicate to dissolve.
-
Once dissolved and at room temperature, add methanol to the calibration mark.
-
Cap and invert the flask several times to ensure homogeneity.
-
-
Working Stock Solutions:
-
Prepare a diluent of 80% methanol in water (v/v).
-
Perform serial dilutions of the primary stock solution with the diluent to achieve the desired concentrations for spiking into calibration standards and quality control samples.
-
Vandetanib Signaling Pathway
Vandetanib is a multi-targeted tyrosine kinase inhibitor. It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][5][16] By inhibiting these receptor tyrosine kinases, Vandetanib blocks downstream signaling cascades, including the MAPK and AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[16][24]
Caption: Vandetanib inhibits key signaling pathways in cancer cells.
References
- 1. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labveda.com [labveda.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. en.cmicgroup.com [en.cmicgroup.com]
- 19. biopharmaservices.com [biopharmaservices.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vandetanib-d6 Chromatographic Analysis
Welcome to the Technical Support Center for the analysis of Vandetanib-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during chromatographic analysis, with a specific focus on the impact of the mobile phase on retention time.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard, this compound, elute at a different retention time than non-deuterated Vandetanib (B581)?
This phenomenon is primarily due to the "chromatographic isotope effect." In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These subtle physical differences can result in weaker interactions with the non-polar stationary phase, causing earlier elution.[1][2] The magnitude of this shift can be influenced by the number and location of deuterium (B1214612) atoms in the molecule.[2][3]
Q2: What are the key mobile phase parameters that influence the retention time of this compound?
The retention time of this compound in RPLC is significantly influenced by the following mobile phase parameters:
-
Organic Modifier Percentage: Increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will decrease the retention time.[4][5]
-
Type of Organic Modifier: Different organic solvents possess varying elution strengths. For instance, acetonitrile generally has a stronger elution strength than methanol (B129727) in RPLC, which can lead to shorter retention times.
-
pH of the Aqueous Phase: Vandetanib is an ionizable compound.[6] The pH of the mobile phase affects its ionization state, which in turn significantly impacts its retention. Operating at a pH at least 2 units away from the pKa of the analyte can help ensure consistent retention.[5]
-
Additives and Buffers: The use of additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can improve peak shape and influence selectivity.[6] Buffers are crucial for maintaining a stable pH throughout the analysis.[5]
Q3: My this compound and Vandetanib peaks used to co-elute or have a consistent separation, but now the retention time difference is changing. What could be the cause?
A change in the relative retention of this compound and Vandetanib can be caused by several factors, often pointing to a change in the chromatographic system:[2]
-
Mobile Phase Composition: Even small, unintended variations in the mobile phase composition can alter the retention time. It is crucial to ensure accurate and consistent preparation of the mobile phase.
-
Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions, leading to shifts in retention time.[2][7]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in selectivity and retention characteristics.
-
Flow Rate Instability: Inconsistent flow rates from the HPLC pump can cause proportional shifts in retention times for all analytes.[8][9]
Troubleshooting Guide: this compound Retention Time Issues
This guide provides a systematic approach to diagnosing and resolving common issues related to the retention time of this compound.
Issue 1: this compound Retention Time is Shorter Than Expected
| Possible Cause | Troubleshooting Steps |
| Higher organic modifier concentration in the mobile phase | Verify the mobile phase preparation. Remake the mobile phase, ensuring accurate measurements of all components. |
| Incorrect mobile phase component | Confirm that the correct organic modifier and additives were used as specified in the analytical method. |
| Increased column temperature | Check the column oven temperature setting and ensure it is stable.[2] |
| Increased flow rate | Verify the flow rate setting in the instrument control software. Manually check the flow rate if necessary.[10] |
Issue 2: this compound Retention Time is Longer Than Expected
| Possible Cause | Troubleshooting Steps |
| Lower organic modifier concentration in the mobile phase | Verify the mobile phase preparation. Remake the mobile phase with correct proportions. |
| Lower column temperature | Check the column oven temperature setting and ensure it is stable.[2] |
| Decreased flow rate | Check for leaks in the system.[7] Verify the pump is functioning correctly and that there are no blockages.[10] |
| Column contamination | Flush the column with a strong solvent as recommended by the manufacturer. |
Issue 3: Drifting or Inconsistent this compound Retention Times
| Possible Cause | Troubleshooting Steps |
| Inadequate column equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical sequence.[5] |
| Mobile phase instability | Ensure the mobile phase is well-mixed and degassed. Some mobile phases may not be stable over long periods; consider preparing fresh mobile phase daily.[5] |
| Pump malfunction | Check for pressure fluctuations. Service the pump check valves and seals if necessary.[9] |
| Inconsistent temperature control | Verify the stability and accuracy of the column oven. |
Experimental Protocols
Below are examples of mobile phase compositions used for the analysis of Vandetanib by RP-HPLC, which can serve as a starting point for method development and troubleshooting for this compound.
Table 1: Example Mobile Phase Compositions for Vandetanib Analysis
| Organic Modifier | Aqueous Phase | Ratio (v/v) | Reference |
| Methanol | Not specified | 100% | [11] |
| Acetonitrile | Water, Orthophosphoric Acid | 90:8:2 | [12] |
| Methanol | 0.1% Formic Acid | 90:10 | [6] |
| Acetonitrile | 10 mM Ammonium Formate (pH 4.1) | 50:50 | [13] |
| n-Butanol (10%) | 0.05 M Sodium Dodecyl Sulphate (pH 3.0 with 0.02 M Orthophosphoric Acid), 0.3% Triethylamine | Not applicable (micellar liquid chromatography) | [14] |
Visualizations
Logical Workflow for Troubleshooting Retention Time Shifts
Caption: A flowchart for systematically troubleshooting retention time shifts.
Vandetanib's Mechanism of Action
Vandetanib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. LC Troubleshooting—Retention Time Shift [restek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. saspublishers.com [saspublishers.com]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vandetanib-d6 ESI-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Vandetanib-d6 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the analyte of interest, in this case, this compound.[1][2][3] In the ESI source, these interfering substances can compete with the analyte for access to the droplet surface for charge transfer or alter the physical properties of the droplets, which hinders the formation of gas-phase ions.[3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[3][4] Although this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and mimic the behavior of Vandetanib (B581), it is also susceptible to ion suppression.[3]
Q2: How can a deuterated internal standard like this compound compensate for ion suppression?
A2: A stable isotope-labeled internal standard like this compound is an ideal choice for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the unlabeled analyte (Vandetanib).[4][5] It will, therefore, co-elute and experience the same degree of ion suppression or enhancement.[3][6] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[2][3] However, this compensation is only effective if the ion suppression is not so severe that the signal of the internal standard is significantly compromised.[3]
Q3: How can I quantitatively assess the extent of ion suppression in my this compound assay?
A3: The post-extraction spike method is a standard approach to quantify matrix effects.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank, extracted matrix. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF ≈ 1 suggests a minimal matrix effect.[1] One study on Vandetanib in human plasma reported a matrix factor of 0.98, indicating minimal ion suppression with their method.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and minimizing ion suppression for this compound.
Issue 1: Low or Inconsistent Signal Intensity for this compound
Symptom: The signal intensity for this compound is consistently lower than expected or shows high variability between replicate injections.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Vandetanib Using Vandetanib-d6
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. This guide presents a comprehensive comparison of a validated bioanalytical method for the anti-cancer drug Vandetanib (B581), utilizing its deuterated stable isotope-labeled internal standard, Vandetanib-d6. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, ensuring high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1]
This guide will delve into the performance characteristics of the LC-MS/MS method with this compound and compare it with alternative analytical methodologies, providing supporting experimental data and detailed protocols to aid in the selection and validation of the most suitable method for specific research needs.
Quantitative Performance of Vandetanib Bioanalytical Methods
The performance of a bioanalytical method is assessed by several key parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize the reported performance data for different Vandetanib bioanalytical methods.
Table 1: Performance Characteristics of an LC-MS/MS Method for Vandetanib in Human Plasma and Cerebrospinal Fluid (CSF) using a Deuterated Internal Standard [2][3]
| Parameter | Human Plasma | Cerebrospinal Fluid (CSF) |
| Linearity Range | 1.0 - 3,000 ng/mL (R² ≥ 0.992) | 0.25 - 50 ng/mL (R² ≥ 0.990) |
| Within-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Between-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |
| Within-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |
| Between-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |
| Mean Recovery | 80% | Not Reported |
Table 2: Performance Characteristics of Alternative Bioanalytical Methods for Vandetanib
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) |
| LC-MS/MS | Trazodone | 2.5 - 5,000 | 90 - 99 | < 10 |
| LC-MS/MS (Human Plasma) | - | 5 - 500 | 95.05 - 99.17 | 0.66 - 2.66 |
| LC-MS/MS (Rat Liver Microsomes) | - | 5 - 500 | 95.8 - 100.09 | 0.97 - 3.08 |
| HPLC-UV (Rat Plasma) | Trazodone Hydrochloride | 80 - 4,000 | 95.32 - 103.08 | < 5 |
| Micellar HPLC-UV (Human Plasma) | - | 50 - 500 | Not Reported | Not Reported |
| RP-HPLC (Bulk Drug) | - | 50,000 - 100,000 | 98.00 - 99.00 | Not Reported |
The data clearly demonstrates that the LC-MS/MS method employing a deuterated internal standard provides excellent accuracy and precision over a wide linear range, making it a robust and reliable method for clinical and preclinical studies.[4]
Experimental Workflow and Protocols
Detailed and standardized experimental protocols are the foundation of reproducible bioanalytical results. Below are the methodologies for the highly accurate LC-MS/MS method using a deuterated standard and a comparative HPLC-UV method.
Detailed Experimental Protocol: LC-MS/MS with this compound
This protocol is based on a validated method for the determination of Vandetanib in human plasma and cerebrospinal fluid.[2][3]
1. Stock and Working Solutions:
-
Prepare stock solutions of Vandetanib and this compound in methanol (B129727) at a concentration of 1.0 mg/mL.[2]
-
Prepare working stock solutions by diluting the stock solutions with 80% methanol in water to achieve various concentrations for calibration curves and quality control samples.[2]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or CSF, add the internal standard (this compound) solution.[5]
-
Add 50 µL of 0.1% or 0.5% ammonium (B1175870) hydroxide.[2][5]
-
Add 600 µL of tert-butyl methyl ether and vortex for 1 minute.[5]
-
Centrifuge at 13,000 rpm for 5 minutes.[5]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
3. Chromatographic Conditions:
-
System: UPLC-MS/MS system (e.g., API-3200 LC-MS/MS system).[2][5]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0.[1][2]
-
Column Temperature: Ambient.[5]
-
Total Run Time: 3 minutes.[2]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
Monitored Transitions:
Comparative Experimental Protocol: HPLC-UV Method
This protocol provides an alternative method for the quantification of Vandetanib in rat plasma.[6]
1. Sample Preparation:
-
Samples are extracted with methanol and acetonitrile, followed by evaporation.[6]
-
The residue is then reconstituted in the mobile phase.[6]
2. Chromatographic Conditions:
-
Column: C18 Atlantis column.[6]
-
Mobile Phase: Gradient elution with acetonitrile/0.5% triethylamine, pH 3.0.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 341 nm.[6]
Vandetanib's Mechanism of Action
To provide a complete context for the bioanalytical methods described, it is important to understand the mechanism of action of Vandetanib. Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer treatment by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[7] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision and Accuracy in Vandetanib Quantification: A Comparative Guide to Analytical Methods Utilizing Vandetanib-d6
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic drugs like Vandetanib (B581) is critical for pharmacokinetic analysis, therapeutic drug monitoring, and overall drug efficacy and safety assessment. This guide provides a comprehensive comparison of bioanalytical methods for Vandetanib, with a focus on the superior performance achieved using a deuterated internal standard, Vandetanib-d6. While specific public validation data for this compound is limited, this guide will utilize data from methods employing the closely related deuterated standard, Vandetanib-d4, which is expected to yield nearly identical performance characteristics. The principles and advantages discussed are directly applicable to the use of this compound.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis.[1] This is because it shares near-identical physicochemical properties with the analyte, Vandetanib, leading to similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for effective compensation of variability that can be introduced during the analytical process, such as extraction inconsistencies and matrix effects, thus ensuring the highest degree of accuracy and precision.[2]
Comparative Analysis of Vandetanib Quantification Methods
The following table summarizes the performance of a validated LC-MS/MS method for Vandetanib in human plasma using a deuterated internal standard, alongside alternative analytical techniques. This data highlights the enhanced sensitivity, accuracy, and precision afforded by the use of a deuterated internal standard.
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Lower Limit of Quantification (LLOQ) (ng/mL) | Mean Recovery (%) |
| LC-MS/MS | Vandetanib-d4 | Human Plasma | 1.0 - 3000 | 104.0 - 108.5 | ≤ 5.9 | 1.0 | ~80 [3][4] |
| LC-MS/MS | Vandetanib-d4 | Human CSF | 0.25 - 50 | 95.0 - 98.5 | ≤ 8.8 | 0.25 | ~80 [3][4] |
| LC-MS/MS | Not Specified | Human Plasma | 5 - 500 | 95.05 - 99.17 | 0.66 - 2.66 | 7.52 | 99.14 |
| HPLC-UV | Trazodone HCl | Rat Plasma | 80 - 4000 | 95.32 - 103.08 | < 5 | 80 | 96.65 |
| Green Micellar HPLC-UV | Not Specified | Human Plasma | 50 - 500 | Not explicitly stated | Not explicitly stated | 50 | Not explicitly stated |
Experimental Protocols
Reproducibility of analytical methods is contingent on detailed and accurate experimental protocols. Below are the methodologies for the highly accurate LC-MS/MS method using a deuterated internal standard and a comparative HPLC-UV method.
LC-MS/MS Method with Deuterated Internal Standard (Vandetanib-d4/d6)
This protocol is based on a validated method for Vandetanib in human plasma and cerebrospinal fluid (CSF) using Vandetanib-d4 as the internal standard.[1][3][4] A similar protocol would be followed for this compound, with adjustment of the mass spectrometer settings to monitor the appropriate mass-to-charge ratio (m/z) for this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or CSF in a microcentrifuge tube, add a known concentration of this compound internal standard solution.
-
Add 500 µL of tert-butyl methyl ether containing 0.1% ammonium (B1175870) hydroxide.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50-100 µL of the mobile phase.[3]
2. Liquid Chromatography Conditions
-
LC System: API-3200 LC-MS/MS or equivalent[5]
-
Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[5]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0[1]
-
Flow Rate: 0.11 mL/min[5]
-
Column Temperature: Ambient[5]
-
Injection Volume: 10-20 µL[3]
-
Retention Time: Approximately 1.60 min for both Vandetanib and Vandetanib-d4[1]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor → Product Ion (m/z):
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the mechanism of action of Vandetanib, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Vandetanib Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Vandetanib (B581) is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) proto-oncogene.[1][2][3] This guide provides an objective comparison of commonly employed analytical methods for Vandetanib analysis, focusing on their limits of detection (LOD) and quantification (LOQ).
Quantitative Performance: LOD & LOQ Comparison
The sensitivity of an analytical method is defined by its Limit of Detection (LOD), the lowest amount of an analyte that can be distinguished from its absence, and its Limit of Quantification (LOQ), the lowest amount that can be measured with acceptable precision and accuracy. The Lower Limit of Quantification (LLOQ) is the term most frequently used in bioanalytical method validation. The following table summarizes the LOD and LOQ/LLOQ values for Vandetanib using various analytical techniques across different biological matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ / LLOQ) | Reference |
| LC-ESI-MS/MS | Human Cerebrospinal Fluid (CSF) | Not Reported | 0.25 ng/mL | [3][4][5] |
| LC-ESI-MS/MS | Human Plasma | Not Reported | 1.0 ng/mL | [3][4][5] |
| LC-MS/MS | Human Serum | Not Reported | 2.5 ng/mL | [6] |
| LC-MS/MS | Human Plasma | 7.52 ng/mL | 2.48 ng/mL | [7][8] |
| LC-MS/MS | Rat Liver Microsomes | 6.49 ng/mL | 2.14 ng/mL | [7][8] |
| Micellar HPLC-UV | Human Plasma, Urine, HLMs | Not Reported | 50 ng/mL | [9][10] |
| HPLC-UV | Rat Plasma | Not Reported | 80 ng/mL | [11] |
| RP-HPLC-UV | Bulk Drug | 166 ng/mL | 503 ng/mL | [12] |
| RP-HPLC-UV | Bulk Drug | 2703.6 ng/mL | 6833.9 ng/mL | [13] |
Note: In one study, the reported LOD is unusually higher than the LOQ for LC-MS/MS analysis in human plasma and rat liver microsomes.[7][8] This is likely a typographical error in the source publication, as LOD is fundamentally lower than LOQ.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable bioanalytical results. The following sections outline the methodologies for the key analytical techniques cited in this guide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and specific method for quantifying Vandetanib in complex biological matrices.
-
Sample Preparation (Liquid-Liquid Extraction) : To a 100 µL aliquot of plasma or cerebrospinal fluid (CSF), a deuterated internal standard (Vandetanib-d4) is added.[2][3] The sample is then extracted using tert-butyl methyl ether containing 0.1% or 0.5% ammonium (B1175870) hydroxide.[4][5] After vortexing and centrifugation, the organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase for analysis.[2][3]
-
Chromatographic Conditions :
-
Mobile Phase : An isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0.[2][4][5]
-
Mass Spectrometric Detection :
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a more accessible and cost-effective, albeit less sensitive, alternative to LC-MS/MS.
-
Sample Preparation (Protein Precipitation) : Samples are extracted with methanol (B129727) and acetonitrile. The mixture is then evaporated, and the resulting residue is reconstituted in the mobile phase.[11]
-
Chromatographic Conditions (Rat Plasma Analysis) :
-
Column : C18 Atlantis column.[11]
-
Mobile Phase : Gradient elution with acetonitrile and 0.5% triethylamine (B128534) (pH 3.0).[11]
-
Flow Rate : 1.0 mL/min.[11]
-
Detection Wavelength : 341 nm.[11]
-
-
Chromatographic Conditions (Bulk Drug Analysis) :
Visualized Workflows and Pathways
Diagrams are provided to illustrate the general experimental workflow for Vandetanib analysis and its mechanism of action.
Caption: General workflow for Vandetanib bioanalysis.
Caption: Vandetanib's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a high-performance liquid chromatographic ultraviolet detection method for the quantification of vandetanib in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. saspublishers.com [saspublishers.com]
A Comparative Guide to the Cross-Validation of Vandetanib Analytical Methods
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents is fundamental to successful pharmacokinetic studies and clinical trials. This guide offers a comparative overview of validated analytical methods for Vandetanib (B581), a tyrosine kinase inhibitor targeting multiple pathways in cancer cells. While direct inter-laboratory cross-validation studies for Vandetanib are not extensively published, this document synthesizes data from individual validated methods to provide a benchmark for performance comparison and to assist in the establishment of robust analytical protocols.[1]
This guide details various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Spectrophotometry. By presenting quantitative performance data alongside detailed experimental protocols, this document aims to equip researchers with the necessary information to standardize Vandetanib bioanalysis across different laboratories, ultimately fostering more reliable and comparable data in both preclinical and clinical research.[1]
Vandetanib's Mechanism of Action
Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer treatment by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[2][3] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[2][3] By binding to the ATP-binding site of these receptors, Vandetanib blocks their phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades critical for cell proliferation and survival.[2]
Quantitative Performance Comparison of Analytical Methods
The performance of a bioanalytical method is evaluated by several key validation parameters, including linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the reported performance data for various Vandetanib analytical methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Vandetanib
| Parameter | Method 1: Human Plasma & CSF[4][5] | Method 2: Human Plasma & Rat Liver Microsomes[6] | Method 3: Human Serum[7] |
| Linearity Range | 1.0 - 3000 ng/mL (Plasma) 0.25 - 50 ng/mL (CSF) | 5 - 500 ng/mL | 2.5 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.992 (Plasma) ≥ 0.990 (CSF) | ≥ 0.9996 | Not Reported |
| Intra-day Precision (%RSD) | ≤ 5.9% (Plasma) ≤ 8.8% (CSF) | 0.66 - 2.66% (Plasma) 0.97 - 3.08% (RLM) | < 5% |
| Inter-day Precision (%RSD) | ≤ 5.9% (Plasma) ≤ 8.8% (CSF) | 0.66 - 2.66% (Plasma) 0.97 - 3.08% (RLM) | < 6% |
| Intra-day Accuracy | 104.0 - 108.5% (Plasma) 95.0 - 98.5% (CSF) | 95.05 - 99.17% (Plasma) 95.8 - 100.09% (RLM) | 90 - 97% |
| Inter-day Accuracy | 104.0 - 108.5% (Plasma) 95.0 - 98.5% (CSF) | 95.05 - 99.17% (Plasma) 95.8 - 100.09% (RLM) | 90 - 99% |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (Plasma) 0.25 ng/mL (CSF) | 7.52 ng/mL (Plasma) 6.49 ng/mL (RLM) | 2.5 ng/mL |
| Limit of Detection (LOD) | Not Reported | 2.48 ng/mL (Plasma) 2.14 ng/mL (RLM) | Not Reported |
| Mean Recovery | 80% | Not Reported | 103 ± 3% |
Table 2: Performance Characteristics of HPLC and Spectrophotometric Methods for Vandetanib
| Parameter | HPLC-UV: Rat Plasma[8] | RP-HPLC: Bulk Drug[9] | Stability-Indicating RP-HPLC[10][11] | "Green" Micellar HPLC-UV[12] | UV-Spectrophotometry (AUC & First Order Derivative)[13] |
| Linearity Range | 80 - 4000 ng/mL | 50 - 100 µg/mL | 1 - 10 µg/mL | 30 - 500 ng/mL (Pure) 50 - 500 ng/mL (Biological Fluids) | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9996 | 0.992 | ≥ 0.9994 | Not Reported |
| Precision (%RSD) | < 5% | Not Reported | Not Reported | Not Reported | Not Reported |
| Accuracy/Recovery | 95.32 - 103.08% | Not Reported | Not Reported | Not Reported | 97.00 - 99.00% |
| Lower Limit of Quantification (LOQ) | Not Reported | 6.8339 µg/mL | Not Reported | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | 2.7036 µg/mL | Not Reported | Not Reported | Not Reported |
| Mean Recovery | 96.65% | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. This section outlines the experimental protocols for the key methods cited.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for quantifying low concentrations of Vandetanib in complex biological matrices.[4][5]
Method 1: Vandetanib in Human Plasma and CSF [4][5]
-
Sample Preparation : A simple liquid-liquid extraction was performed using tert-butyl methyl ether containing 0.1% or 0.5% ammonium (B1175870) hydroxide.[4][5] [(13)C,d(3)]-ZD6474 or d4-ZD6474 was used as the internal standard (ISTD).[4][5]
-
Chromatography :
-
Mobile Phase : Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50/50, v/v) at pH 5.0.[4][5]
-
Mass Spectrometry :
Method 2: Vandetanib in Human Plasma and Rat Liver Microsomes [6]
-
Sample Preparation : Details not specified, but applied to metabolic stability investigation.
-
Chromatography :
-
Mass Spectrometry :
High-Performance Liquid Chromatography (HPLC)
HPLC methods, often coupled with UV detection, provide a robust and more accessible alternative to LC-MS/MS for the quantification of Vandetanib, particularly in bulk drug and pharmaceutical dosage forms.
Method 3: Stability-Indicating RP-HPLC Method [10][11]
-
Sample Preparation : 10 mg of Vandetanib was dissolved in 10 ml of Methanol to prepare a stock solution of 1000 µg/ml.[10] Further dilutions were made with the mobile phase.[10]
-
Chromatography :
-
Stress Degradation Studies : The drug was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess the method's stability-indicating capability.[10][11]
Method 4: "Green" Micellar HPLC-UV Method [12] This method utilizes an eco-friendly micellar mobile phase.
-
Chromatography :
-
Column : Phenyl column (250 mm × 4.6 mm id, 5 µm particle size).[12]
-
Mobile Phase : 0.05 M sodium dodecyl sulphate solution (pH 3.0, adjusted with 0.02 M orthophosphoric acid) containing 0.3% triethylamine (B128534) and 10% n-butanol.[12]
-
Flow Rate : 0.7 mL/min.[12]
-
Detection : UV at 260 nm.[12]
-
Run Time : 6 min.[12]
-
UV-Spectrophotometry
Spectrophotometric methods are simple, cost-effective, and rapid for the estimation of Vandetanib in bulk drug.[13]
Method 5: Area Under Curve (AUC) and First Order Derivative Methods [13]
-
Solvent : Methanol.
-
Linearity Range : 5-30 µg/mL.[13]
-
Method A (AUC) : The area under the curve was measured in the wavelength range of 323.59-333.36 nm.[13]
-
Method B (First Order Derivative) : Absorbance was measured at λmin=311.27nm and λmax=340.54nm, with a zero crossing point at 328.44nm.[13]
-
Validation : The method was validated according to ICH guidelines for accuracy and precision.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Validation of a high-performance liquid chromatographic ultraviolet detection method for the quantification of vandetanib in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 12. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
Assessing the Robustness of a Vandetanib-d6 Based Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is fundamental to advancing preclinical and clinical research. This guide provides an objective comparison of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing Vandetanib-d6 as an internal standard against an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of Vandetanib (B581).
Vandetanib is a potent tyrosine kinase inhibitor that targets key pathways in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1] Precise and reliable measurement of Vandetanib concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is considered the gold standard for bioanalytical assays due to its ability to minimize variability during sample preparation and analysis.[1][2]
This guide presents a head-to-head comparison of a validated LC-MS/MS method using a deuterated internal standard with a validated HPLC-UV method that employs a non-deuterated internal standard, supported by experimental data to inform the selection of the most appropriate analytical methodology.
Quantitative Performance of Bioanalytical Methods
The robustness of an analytical method is determined by its performance across several key parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize the performance characteristics of the two compared assays.
Table 1: Performance Characteristics of LC-MS/MS with this compound (as Vandetanib-d4) vs. HPLC-UV with a Non-Deuterated Internal Standard
| Parameter | LC-MS/MS with Deuterated Internal Standard (Human Plasma) | HPLC-UV with Non-Deuterated Internal Standard (Rat Plasma) |
| Linearity Range | 1.0 - 3,000 ng/mL | 80 - 4,000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.992[3] | 0.9998[1] |
| Accuracy | 104.0% - 108.5%[4] | 95.32% - 103.08%[1] |
| Precision (CV%) | ≤ 5.9%[4] | < 5%[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3] | 80 ng/mL[5] |
| Internal Standard | Vandetanib-d4 | Trazodone Hydrochloride[1] |
Note: Vandetanib-d4 data is used as a proxy for this compound as they serve the same function as a stable isotope-labeled internal standard.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical assays. The following sections outline the key steps for both the LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method with this compound (as Vandetanib-d4) Internal Standard
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of Vandetanib-d4 internal standard solution (100 ng/mL).[2]
-
Perform a liquid-liquid extraction with 500 µL of tert-butyl methyl ether containing 0.1% ammonium (B1175870) hydroxide.[2]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.[6]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in the mobile phase for analysis.[3]
Chromatographic Conditions:
-
LC System: API-3200 LC-MS/MS system or equivalent[3]
-
Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[3]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0[2]
-
Flow Rate: 0.11 mL/min[3]
-
Column Temperature: Ambient[6]
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Monitored Transitions:
HPLC-UV Method with Non-Deuterated Internal Standard
Sample Preparation:
-
Extract samples with methanol (B129727) and acetonitrile.[1]
-
Evaporate the solvent.[1]
-
Reconstitute the residue in the mobile phase.[1]
Chromatographic Conditions:
-
Column: C18 Atlantis column[1]
-
Mobile Phase: Gradient elution with acetonitrile and 0.5% triethylamine (B128534) (pH 3.0)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 341 nm[1]
-
Internal Standard: Trazodone Hydrochloride[1]
Visualizing the Science: Signaling Pathways and Experimental Workflow
To further elucidate the context and application of this assay, the following diagrams illustrate the mechanism of action of Vandetanib and the analytical workflow.
Conclusion
References
- 1. Validation of a high-performance liquid chromatographic ultraviolet detection method for the quantification of vandetanib in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Navigating Internal Standard Selection in Bioanalysis: A Comparative Guide to Regulatory Compliance and Performance
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A crucial element in achieving reliable and reproducible results is the appropriate use of an internal standard (IS). This guide provides a comprehensive comparison of the predominant types of internal standards, grounded in current regulatory guidelines and supported by experimental data. We will delve into the performance characteristics of stable isotope-labeled internal standards versus structural analogs, offering clear insights to inform your bioanalytical method development.
The landscape of regulatory expectations for bioanalytical method validation has been significantly streamlined with the global adoption of the International Council for Harmonisation (ICH) M10 guideline. This harmonized guidance, endorsed by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified framework for the use of internal standards, ensuring data quality and consistency across international submissions.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
Regulatory bodies and the broader scientific community widely recognize stable isotope-labeled internal standards (SIL-ISs) as the preferred choice for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3][4] A SIL-IS is a version of the analyte in which several atoms have been replaced with their stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[5] This subtle modification results in a compound with virtually identical physicochemical properties to the analyte, leading to several key advantages.[1]
The near-identical nature of a SIL-IS ensures that it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement in the mass spectrometer.[1] This is a critical factor in mitigating matrix effects, which are a common source of inaccuracy and imprecision in bioanalysis. By normalizing the analyte's response to that of the SIL-IS, variations arising from the sample matrix can be effectively compensated for.[1]
The Alternative: Structural Analog Internal Standards
Performance Comparison: SIL-IS vs. Structural Analog
Experimental data consistently demonstrates the superior performance of SIL-ISs in terms of accuracy, precision, and ability to compensate for matrix effects and recovery variability.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | SIL-IS more effectively compensates for variability in ionization and extraction due to its near-identical properties to the analyte.[6] |
| Precision (%CV) | Often < 10% | Can be > 15% | The co-elution and similar behavior of SIL-IS with the analyte lead to more reproducible results.[6] |
| Matrix Effect | Effectively compensates for ion suppression/enhancement | May exhibit differential matrix effects compared to the analyte | As the SIL-IS experiences the same matrix effects as the analyte, their ratio remains constant, correcting for this variability.[1] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | The SIL-IS tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog. |
Experimental Protocols for Internal Standard Validation
Robust validation of the chosen internal standard is a critical component of bioanalytical method validation. The following are detailed methodologies for key experiments.
Internal Standard Interference Check
Objective: To ensure that the internal standard does not interfere with the measurement of the analyte and vice versa.
Protocol:
-
Prepare blank matrix samples from at least six different sources.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Analyze these samples.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[7]
Matrix Effect Assessment
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare three sets of samples at low and high concentrations:
-
Set A (Neat Solution): Analyte and internal standard in a neat (clean) solution.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before extraction.
-
-
Analyze all three sets of samples.
-
Calculations:
-
Matrix Factor (MF) = Peak Response in Set B / Peak Response in Set A
-
Recovery = Peak Response in Set C / Peak Response in Set B
-
IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix sources should be ≤15%.[8][9]
Visualizing the Bioanalytical Workflow and Decision-Making
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and a decision-making pathway for internal standard selection.
Caption: A typical experimental workflow for a bioanalytical assay incorporating an internal standard.
Caption: A logical decision pathway for the selection of an appropriate internal standard in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. scispace.com [scispace.com]
- 7. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of Vandetanib-d6
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and preventing ecological contamination. Vandetanib-d6, a deuterated form of the potent tyrosine kinase inhibitor Vandetanib, requires strict adherence to specialized disposal protocols due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with institutional and regulatory best practices.
Vandetanib is classified as a hazardous substance, and its deuterated form is expected to share a similar toxicological profile. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Furthermore, it is suspected of damaging fertility or the unborn child and is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Consequently, rigorous disposal procedures are essential to mitigate risks to both personnel and the environment.
Hazard Profile of Vandetanib
The following table summarizes the key hazard information for Vandetanib, which should be considered applicable to this compound.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) (Disposal Relevant) |
| Acute Oral Toxicity | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | P201: Obtain special instructions before use. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | - |
| Hazardous to the Aquatic Environment (Acute) | H402: Harmful to aquatic life | - |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
This data is extrapolated from the Safety Data Sheets (SDS) of Vandetanib.[1][2]
Experimental Protocol: this compound Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound, designed to minimize personnel exposure and prevent environmental release.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound.[3]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid crushing Vandetanib tablets to prevent the generation of dust.[4][5] If contact with crushed tablets occurs, wash the affected area thoroughly.[5]
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE, in a dedicated, clearly labeled hazardous waste container.[2] The container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Sharps: Dispose of any sharps (e.g., needles, razor blades) contaminated with this compound in a designated sharps container for hazardous chemical waste.[2]
3. Decontamination:
-
Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound.
-
Use a suitable decontamination solution as recommended by your institution's EHS office. This may involve scrubbing with alcohol or another appropriate solvent.[3]
4. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., "Toxic," "Environmental Hazard").[2]
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection.[2]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
-
Disposal must be made according to all applicable federal, state, and local environmental regulations.[1][6][7] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Vandetanib-d6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Vandetanib-d6. Adherence to strict safety protocols and operational plans is critical to minimize exposure risk and ensure proper disposal. This guide provides essential, immediate, and procedural information for the safe handling of this compound.
Hazard Summary and Personal Protective Equipment
This compound, like its non-deuterated counterpart, should be handled as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Furthermore, it is suspected of causing damage to fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[1] Although a specific Occupational Exposure Limit (OEL) has not been established for Vandetanib, control measures should be implemented to reduce exposure to a level that is 'as low as reasonably achievable' (ALARA).
The following table summarizes the key hazards and recommended personal protective equipment (PPE) for handling this compound.
| Hazard Classification | GHS Hazard Statement(s) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed | Impermeable gown, two pairs of chemotherapy-rated gloves, safety glasses with side shields or goggles, and a fit-tested respirator if there is a risk of aerosolization. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Impermeable gown, two pairs of chemotherapy-rated gloves. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash risk. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | A fit-tested N95 or higher respirator should be used when handling the powder outside of a containment system (e.g., a chemical fume hood or biological safety cabinet). |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | Personnel who are pregnant, planning to become pregnant, or breastfeeding should avoid handling this compound. |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects | Prevent release to the environment. All waste must be disposed of as hazardous waste. |
Experimental Protocols
Personal Protective Equipment (PPE) Donning and Doffing Procedure
Objective: To outline the correct sequence for putting on and taking off PPE to minimize the risk of contamination.
Methodology:
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable, back-closing, long-sleeved impermeable gown. Ensure cuffs are tucked into the inner pair of gloves.
-
Respirator/Mask: If required, don a fit-tested N95 respirator or a higher level of respiratory protection.
-
Eye and Face Protection: Put on safety goggles and a face shield if there is a splash hazard.
-
Gloves: Don the first pair of chemotherapy-rated nitrile gloves. Extend the cuffs over the sleeves of the gown. Don a second pair of gloves over the first pair.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Unfasten the gown and roll it down from the shoulders, turning it inside out. Dispose of it in a designated cytotoxic waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator/Mask: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Spill Management Protocol
Objective: To provide a safe and effective procedure for cleaning up a this compound spill.
Methodology:
-
Alert and Secure: Immediately alert others in the area and restrict access to the spill location.
-
Don PPE: Put on the appropriate PPE as described above, including two pairs of chemotherapy gloves, an impermeable gown, eye protection, and a respirator.
-
Containment:
-
For powders: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
For liquids: Cover the spill with absorbent pads, working from the outside in.
-
-
Cleanup:
-
Use forceps to pick up any broken glass and place it in a sharps container designated for cytotoxic waste.
-
Carefully collect all absorbent materials and place them in a labeled cytotoxic waste bag.
-
-
Decontamination:
-
Clean the spill area twice with a detergent solution, followed by a rinse with water.
-
Wipe the area with 70% isopropyl alcohol.
-
All cleaning materials must be disposed of as cytotoxic waste.
-
-
Doff PPE and Hand Hygiene: Remove PPE as previously described and wash hands thoroughly.
Disposal Plan
Objective: To ensure the safe and compliant disposal of this compound and all associated contaminated materials.
Methodology:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, must be disposed of as cytotoxic waste.
-
Containerization:
-
Solid Waste: Place in a designated, leak-proof, and puncture-resistant container with a purple lid, clearly labeled as "Cytotoxic Waste."
-
Sharps: Dispose of all contaminated sharps in a designated cytotoxic sharps container.
-
Liquid Waste: Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety department.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.
-
Storage and Disposal: Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area. Arrange for disposal through your institution's licensed hazardous waste management service.
Visualizations
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
